Triptohypol C
Descripción
Structure
2D Structure
3D Structure
Propiedades
Número CAS |
193957-88-9 |
|---|---|
Fórmula molecular |
C29H40O4 |
Peso molecular |
452.6 g/mol |
Nombre IUPAC |
(2R,4aS,6aS,6aS,14aS,14bR)-10,11-dihydroxy-2,4a,6a,6a,9,14a-hexamethyl-3,4,5,6,8,13,14,14b-octahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C29H40O4/c1-17-18-7-8-21-27(4,19(18)15-20(30)23(17)31)12-14-29(6)22-16-26(3,24(32)33)10-9-25(22,2)11-13-28(21,29)5/h8,15,22,30-31H,7,9-14,16H2,1-6H3,(H,32,33)/t22-,25-,26-,27+,28-,29+/m1/s1 |
Clave InChI |
WZAUFGYINZYCKH-JJWQIEBTSA-N |
SMILES isomérico |
CC1=C2CC=C3[C@](C2=CC(=C1O)O)(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)O)C)C)C)C |
SMILES canónico |
CC1=C2CC=C3C(C2=CC(=C1O)O)(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Dihydrocelastrol; DHCE. (-)-Triptohypol C; Triptohypol C. |
Origen del producto |
United States |
Foundational & Exploratory
Triptohypol C: A Deep Dive into its Discovery, Origin, and Anti-Inflammatory Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triptohypol C, also known as Dihydrocelastrol, is a pentacyclic triterpenoid (B12794562) that has emerged as a significant natural product with potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, origin, and biological activity of this compound. It details the initial isolation and structure elucidation, presents key quantitative data, and outlines the experimental protocols employed in its characterization. Furthermore, this document illustrates the known signaling pathway through which this compound exerts its anti-inflammatory effects, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Origin
This compound was first reported as a novel natural product by Duan and colleagues in 1997. It was isolated from the methanol (B129727) extract of the dried root outer bark of Tripterygium hypoglaucum (Lévl.) Hutch, a plant used in traditional Chinese medicine.[1] Subsequent studies have also identified this compound in other species of the Tripterygium genus, including Tripterygium wilfordii and Tripterygium regelii.[2]
The compound is a pentacyclic triterpenoid with the chemical formula C₂₉H₄₀O₄.[2] Its discovery was part of broader phytochemical investigations into the bioactive constituents of Tripterygium species, which are known to produce a variety of terpenoids with diverse pharmacological activities.[1][3]
Physicochemical and Structural Data
The structure of this compound was elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
| Property | Data |
| Molecular Formula | C₂₉H₄₀O₄ |
| Synonyms | Dihydrocelastrol |
| Appearance | White amorphous powder |
| Molecular Weight | 452.6 g/mol |
| Origin | Tripterygium hypoglaucum, T. wilfordii, T. regelii |
| Compound Class | Pentacyclic Triterpenoid |
Experimental Protocols
Isolation of this compound from Tripterygium hypoglaucum
The following protocol is based on the methodology described by Duan et al. (1997) for the isolation of this compound.[1]
dot
Caption: Isolation workflow for this compound.
-
Plant Material: Dried and powdered outer root bark of Tripterygium hypoglaucum is used as the starting material.
-
Extraction: The powdered plant material is extracted exhaustively with methanol (MeOH) at room temperature.
-
Concentration: The methanol extract is concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as hexane (B92381) and ethyl acetate (B1210297) (EtOAc). This compound is typically found in the ethyl acetate fraction.
-
Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.
-
Gradient Elution: The column is eluted with a gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., acetone).
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are pooled.
-
Final Purification: The pooled fractions are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques:
-
¹H-NMR and ¹³C-NMR: Provide detailed information about the carbon-hydrogen framework of the molecule.
-
2D-NMR (COSY, HMQC, HMBC): Establish the connectivity between protons and carbons.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.
Note: Specific NMR chemical shift data would be cited from the original publication by Duan et al., 1997, which is not fully accessible.
Biological Activity and Mechanism of Action
This compound has been identified as a potent anti-inflammatory agent. Its primary mechanism of action involves the direct targeting of the orphan nuclear receptor Nur77 (also known as NR4A1).
Quantitative Biological Data
| Parameter | Value |
| Target | Nur77 (NR4A1) |
| Binding Affinity (Kd) | 0.87 µM |
| Primary Biological Effect | Anti-inflammatory |
Signaling Pathway
This compound exerts its anti-inflammatory effects by modulating the interactions of Nur77. In an inflammatory state, the NF-κB pathway is often activated, leading to the transcription of pro-inflammatory genes. This compound binds to Nur77, promoting its interaction with two key proteins: TNF receptor-associated factor 2 (TRAF2) and p62/SQSTM1. This enhanced interaction is believed to interfere with the NF-κB signaling cascade, thereby reducing the inflammatory response.
dot
Caption: Signaling pathway of this compound.
Biosynthesis of this compound
As a triterpenoid, the biosynthesis of this compound originates from the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways, which produce the five-carbon precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are sequentially assembled to form the 30-carbon compound squalene. Squalene then undergoes cyclization to form the characteristic pentacyclic triterpenoid backbone, which is subsequently modified by various enzymes, such as cytochrome P450s, to yield this compound. The precise enzymatic steps leading to this compound have not been fully elucidated.
dot
Caption: General biosynthesis pathway of this compound.
Conclusion and Future Directions
This compound is a promising natural product with well-defined anti-inflammatory activity centered on its interaction with the orphan nuclear receptor Nur77. Its discovery from medicinal plants of the Tripterygium genus highlights the value of traditional medicine as a source for novel therapeutic agents. Further research is warranted to fully elucidate its biosynthetic pathway, which could enable synthetic biology approaches for its production. Moreover, detailed structure-activity relationship studies could lead to the design of more potent and selective analogs for the development of novel anti-inflammatory drugs. The synthesis of this compound and its derivatives also presents an interesting challenge and opportunity for synthetic chemists.
References
- 1. Tripterygium hypoglaucum (Lévl.) Hutch and Its Main Bioactive Components: Recent Advances in Pharmacological Activity, Pharmacokinetics and Potential Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Tripterygium hypoglaucum (Lévl.) Hutch and Its Main Bioactive Components: Recent Advances in Pharmacological Activity, Pharmacokinetics and Potential Toxicity [frontiersin.org]
Triptohypol C as a Nur77-Targeting Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Triptohypol C, a derivative of Tripterin, and its role as a potent Nur77-targeting agent. The orphan nuclear receptor Nur77 (also known as NR4A1) is a critical regulator of cellular processes including apoptosis, inflammation, and metabolism. Its dual role in promoting both cell survival and cell death, dependent on its subcellular localization, has made it an attractive target for therapeutic intervention, particularly in oncology. This compound has emerged as a promising small molecule that modulates Nur77 function, demonstrating anti-inflammatory and pro-apoptotic activities. This document details the mechanism of action of this compound, its interaction with Nur77, and the downstream signaling pathways it influences. Furthermore, it provides a compilation of available quantitative data, detailed experimental protocols for key assays, and visual representations of the associated biological pathways and experimental workflows to support further research and development in this area.
Introduction to Nur77 and this compound
The orphan nuclear receptor Nur77 plays a paradoxical role in cell fate.[1][2] When localized in the nucleus, Nur77 typically acts as a transcription factor, promoting the expression of genes involved in cell survival and proliferation.[3] Conversely, upon translocation to the cytoplasm and mitochondria, Nur77 can trigger apoptosis through a non-genomic pathway.[4][5] This translocation-dependent functional switch makes Nur77 a compelling target for cancer therapy. The goal of Nur77-targeting agents is to promote its translocation to the mitochondria, thereby inducing apoptosis in cancer cells.
This compound, a derivative of the natural product Tripterin, has been identified as a potent Nur77-targeting agent.[6] It has been shown to bind directly to Nur77 and modulate its activity, leading to anti-inflammatory and pro-apoptotic effects.[6]
Chemical Information:
| Compound Name | This compound |
| CAS Number | 193957-88-9[7] |
| Molecular Formula | C29H40O4[7] |
| Molecular Weight | 452.63 g/mol [7] |
| Chemical Structure | (Structure to be included once definitively sourced) |
Mechanism of Action: this compound and the Nur77 Signaling Pathway
This compound exerts its biological effects primarily through its direct interaction with Nur77. This binding event initiates a cascade of downstream signaling events that ultimately lead to an anti-inflammatory response and induction of apoptosis in target cells.
Binding of this compound to Nur77
This compound has been demonstrated to be a potent Nur77-targeting agent with a binding affinity in the sub-micromolar range.[6]
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 0.87 μM | [6] |
This compound-Induced Modulation of Nur77 Interactions
Upon binding to Nur77, this compound promotes the interaction of Nur77 with other key signaling proteins, namely TNF receptor-associated factor 2 (TRAF2) and p62/SQSTM1.[6] This enhanced interaction is crucial for the anti-inflammatory effects of this compound. The promotion of the Nur77-p62/SQSTM1 interaction suggests a role in modulating autophagy pathways.
Furthermore, a key mechanism of Nur77-mediated apoptosis involves its translocation to the mitochondria and subsequent interaction with the anti-apoptotic protein Bcl-2.[2][4] This interaction induces a conformational change in Bcl-2, converting it from a pro-survival to a pro-apoptotic protein, which leads to the release of cytochrome c and the activation of the caspase cascade. While direct evidence for this compound's effect on the Nur77-Bcl-2 interaction is still emerging, its ability to induce apoptosis suggests a likely involvement in this pathway.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Nur77 Signaling Pathway Modulated by this compound
Experimental Workflow for Evaluating this compound
Quantitative Data on the Efficacy of this compound
The following tables summarize the available quantitative data on the biological activity of this compound and the related compound, triptolide (B1683669). While data for this compound is currently limited, the data for triptolide provides a strong indication of the potential anti-cancer efficacy of this class of compounds.
In Vitro Efficacy of this compound and Triptolide
This compound
| Cell Line | Assay | Concentration | Result | Reference |
| HepG2 | Apoptosis (Annexin V) | 2 µM (10 h) | 3.12% apoptosis | [6] |
Triptolide (Related Compound)
| Cell Line | Assay | IC50 | Time Point | Reference |
| MV-4-11 (AML) | Cytotoxicity | < 30 nM | 24 h | |
| KG-1 (AML) | Cytotoxicity | < 30 nM | 24 h | |
| THP-1 (AML) | Cytotoxicity | < 30 nM | 24 h | |
| HL-60 (AML) | Cytotoxicity | < 30 nM | 24 h | |
| Capan-1 (Pancreatic) | Cell Viability | 0.01 µM | - | |
| Capan-2 (Pancreatic) | Cell Viability | 0.02 µM | - | |
| SNU-213 (Pancreatic) | Cell Viability | 0.0096 µM | - |
In Vivo Efficacy of Triptolide (Related Compound)
Data on the in vivo efficacy of this compound is not yet widely available. The following data for triptolide in xenograft models suggests the potential for in vivo anti-tumor activity.
| Tumor Model | Dosing Regimen | Result | Reference |
| PC-3 (Prostate) Xenograft | 0.4 mg/kg daily (i.p.) for 15 days | Significant reduction in tumor volume and weight | |
| NCI-H1299 (Lung) Xenograft | 0.75 and 1.5 mg/kg every 2 days for 18 days | Obvious reductions in tumor volume and weight | |
| HepG2 (Liver) Xenograft | 0.2 mg/kg daily (i.p.) for 12 days | Significant reduction in tumor size and weight |
Detailed Experimental Protocols
Nur77 Binding Assay (Surface Plasmon Resonance - SPR)
This protocol provides a general framework for assessing the binding of small molecules like this compound to Nur77 using SPR.
Materials:
-
Recombinant human Nur77 protein (ligand)
-
This compound (analyte)
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a mixture of EDC and NHS.
-
Inject the Nur77 protein solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared similarly but without the protein immobilization to subtract non-specific binding.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject each concentration of this compound over both the Nur77-immobilized and reference flow cells at a constant flow rate.
-
Monitor the binding response in real-time (association phase).
-
After the injection, allow the running buffer to flow over the sensor surface to monitor the dissociation of the compound (dissociation phase).
-
-
Surface Regeneration:
-
Inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Cell Viability Assay (MTT Assay)
This protocol details the use of the MTT assay to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection and quantification of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (containing Ca2+)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells and treat them with this compound at various concentrations and for different time points. Include appropriate controls.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls for setting up compensation and gates.
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells (due to membrane damage)
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
Conclusion and Future Directions
This compound represents a promising Nur77-targeting agent with demonstrated anti-inflammatory and pro-apoptotic potential. Its ability to directly bind Nur77 and modulate its interactions with key signaling proteins provides a clear mechanism of action. While initial in vitro data is encouraging, further research is required to fully elucidate its therapeutic potential.
Future research should focus on:
-
Comprehensive in vitro profiling: Determining the IC50 values of this compound across a broad panel of cancer cell lines to identify sensitive cancer types.
-
Detailed mechanistic studies: Further investigating the precise molecular interactions and downstream signaling events modulated by this compound, particularly its effect on the Nur77-Bcl-2 axis and autophagy pathways.
-
In vivo efficacy studies: Conducting robust preclinical studies in various xenograft and patient-derived xenograft (PDX) models to evaluate the anti-tumor efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to optimize its potency, selectivity, and drug-like properties.
The continued investigation of this compound and other Nur77-targeting agents holds significant promise for the development of novel therapeutics for cancer and inflammatory diseases. This technical guide provides a foundational resource to aid researchers and drug development professionals in advancing this important field of study.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 5. First Total Synthesis of (−)-Principinol C - ChemistryViews [chemistryviews.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. molnova.cn [molnova.cn]
Triptohypol C: A Technical Guide to its Interaction with TRAF2 and p62/SQSTM1 in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triptohypol C, a derivative of the natural compound Tripterin, has emerged as a molecule of interest for its potential anti-inflammatory properties. Its mechanism of action is reported to involve the modulation of key signaling proteins, including TNF receptor-associated factor 2 (TRAF2) and sequestosome 1 (p62/SQSTM1). This technical guide provides an in-depth overview of the molecular interactions of this compound, focusing on its role in promoting the formation of a protein complex involving the orphan nuclear receptor Nur77, TRAF2, and p62/SQSTM1. This guide synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of the signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.
Introduction
Chronic inflammation is a hallmark of numerous diseases, and the identification of novel therapeutic agents that can modulate inflammatory signaling pathways is of significant interest. This compound has been identified as a potent anti-inflammatory agent that targets the orphan nuclear receptor Nur77 (also known as NR4A1). The anti-inflammatory effects of this compound are attributed to its ability to promote the interaction of Nur77 with TRAF2 and p62/SQSTM1, thereby influencing downstream signaling events.[1] This guide will delve into the specifics of these interactions, providing a technical resource for researchers in the field.
While direct quantitative data for this compound's interaction with the TRAF2 and p62/SQSTM1 complex is still emerging, studies on the related compound Celastrol provide a valuable model for this mechanism. Celastrol has been shown to induce the formation of a Nur77-TRAF2-p62/SQSTM1 complex, and this guide will leverage these findings to illustrate the proposed mechanism of this compound.
Quantitative Data on Molecular Interactions
The binding of this compound to Nur77 is a critical initiating event in its mechanism of action. While comprehensive quantitative data for the entire this compound-induced complex is not yet available, the following table summarizes the known binding affinities. It is important to note that the interaction between TRAF2 and Nur77 has been quantified in the context of the Celastrol model.
| Interacting Molecules | Compound | Method | Dissociation Constant (Kd) | Reference |
| This compound - Nur77 | This compound | Not Specified | 0.87 μM | [1] |
| TRAF2 (LxxLL motif peptide) - Nur77-LBD | Celastrol | Surface Plasmon Resonance (SPR) | 4.8 μM | [2] |
Signaling Pathway
This compound is proposed to initiate a signaling cascade by first binding to Nur77. This binding event is thought to induce a conformational change in Nur77, promoting its translocation and subsequent interaction with TRAF2. TRAF2, an E3 ubiquitin ligase, can then ubiquitinate Nur77. This ubiquitination serves as a recognition signal for the autophagy receptor p62/SQSTM1, leading to the formation of a tripartite complex. This complex formation is believed to sequester TRAF2, thereby inhibiting its downstream pro-inflammatory signaling, and potentially marking associated components for autophagic degradation.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
To investigate the interaction between this compound, TRAF2, and p62/SQSTM1, several key experimental techniques are employed. Detailed protocols for Co-Immunoprecipitation and Surface Plasmon Resonance are provided below.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the in-cell interaction between proteins. This protocol is adapted for studying the this compound-induced formation of the Nur77-TRAF2-p62/SQSTM1 complex.
Materials:
-
Cell lines expressing endogenous or tagged versions of Nur77, TRAF2, and p62/SQSTM1.
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Antibodies specific for Nur77, TRAF2, and p62/SQSTM1.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with this compound at the desired concentration and for the appropriate time. Include vehicle-treated cells as a negative control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Lysate Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against one of the proteins of interest (e.g., anti-Nur77) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate to capture the immune complexes.
-
Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the other proteins of interest (e.g., anti-TRAF2 and anti-p62/SQSTM1).
Caption: General workflow for Co-Immunoprecipitation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to quantitatively measure the binding kinetics and affinity of molecular interactions in real-time. This protocol describes a potential setup to study the this compound-induced protein-protein interactions.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified recombinant Nur77, TRAF2, and p62/SQSTM1 proteins.
-
This compound.
-
Amine coupling kit (NHS, EDC).
-
SPR running buffer (e.g., HBS-EP+).
-
Regeneration solution (e.g., glycine-HCl, pH 2.5).
Procedure:
-
Ligand Immobilization: Immobilize one of the proteins (e.g., Nur77) onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of concentrations of the first analyte (e.g., TRAF2) in running buffer. Also, prepare a parallel series of TRAF2 concentrations containing a constant, saturating concentration of this compound.
-
Binding Analysis (Binary Interaction): Inject the different concentrations of TRAF2 over the immobilized Nur77 surface and measure the binding response.
-
Binding Analysis (Ternary Complex Formation): To assess the effect of this compound, inject the TRAF2 solutions containing this compound over the Nur77 surface. An enhanced binding response compared to TRAF2 alone would indicate that this compound promotes the interaction.
-
Sequential Binding Analysis: To investigate the full complex, after a stable baseline is achieved with TRAF2 (in the presence of this compound) binding to Nur77, inject p62/SQSTM1 to observe the formation of the ternary complex.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine kinetic parameters (ka, kd) and the dissociation constant (Kd).
Caption: General workflow for Surface Plasmon Resonance.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel anti-inflammatory therapeutics. Its mechanism of action, centered on the induced formation of a Nur77-TRAF2-p62/SQSTM1 complex, offers a unique approach to modulating inflammatory signaling. While the existing data, largely informed by studies on the related compound Celastrol, provides a strong foundation for this model, further research is required to fully elucidate the specific molecular interactions of this compound.
Future studies should focus on obtaining direct quantitative binding data for this compound with Nur77, TRAF2, and p62/SQSTM1, both individually and as a complex. Techniques such as Isothermal Titration Calorimetry (ITC) could complement SPR data to provide a complete thermodynamic profile of these interactions. Furthermore, detailed structural studies, such as X-ray crystallography or cryo-electron microscopy, of the this compound-induced complex would provide invaluable insights for structure-based drug design. A thorough understanding of the downstream consequences of the formation of this complex on cellular processes such as autophagy and NF-κB signaling will also be crucial for the continued development of this compound and related compounds as therapeutic agents.
References
In Vitro and In Vivo Effects of Triptohypol C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptohypol C, also known as Dihydrocelastrol (DHCE), is a derivative of Tripterin, a compound isolated from the traditional Chinese medicinal plant Tripterygium wilfordii. It has emerged as a molecule of significant interest in biomedical research due to its potent anti-inflammatory and antitumor activities. This technical guide provides a comprehensive overview of the currently available data on the in vitro and in vivo effects of this compound, with a focus on its mechanisms of action, quantitative data from key experiments, and detailed experimental protocols.
Mechanism of Action
This compound exerts its biological effects through a multi-targeted mechanism. A primary mode of action involves its role as a potent Nur77-targeting anti-inflammatory agent, with a binding affinity (Kd) of 0.87 μM[1]. It inhibits the inflammatory response by promoting the interaction of the orphan nuclear receptor Nur77 with TNF receptor-associated factor 2 (TRAF2) and sequestosome 1 (p62/SQSTM1)[1]. This interaction is crucial in modulating downstream inflammatory signaling pathways.
In the context of cancer, particularly in bortezomib-resistant multiple myeloma, Dihydrocelastrol has been shown to inhibit the JAK2/STAT3 and PI3K/Akt signaling pathways[2]. The suppression of these pathways contributes to its antitumor effects. Furthermore, in mantle cell lymphoma, Dihydrocelastrol dually inhibits mTORC1 and mTORC2, key regulators of cell growth and proliferation[3].
Data Presentation: In Vitro and In Vivo Effects
The following tables summarize the key quantitative data on the biological effects of this compound (Dihydrocelastrol).
Table 1: In Vitro Efficacy of this compound (Dihydrocelastrol)
| Cell Line | Assay | Concentration | Time Point | Result | Reference |
| Bortezomib-Resistant Multiple Myeloma (RPMI-8226R5, NCI-H929R) | Apoptosis Assay | 0, 2, 4 µM | 48 h | Dose-dependent increase in apoptosis | [2] |
| Bortezomib-Resistant Multiple Myeloma (RPMI-8226R5, NCI-H929R) | Cell Cycle Analysis | 0, 2, 4 µM | 48 h | Induction of G0/G1 phase cell cycle arrest | [2] |
| Mantle Cell Lymphoma | Cell Proliferation | Not Specified | Not Specified | Marked suppression | [3] |
| Mantle Cell Lymphoma | Apoptosis Assay | Not Specified | Not Specified | Stimulation of extrinsic and intrinsic pathways | [3] |
| Mantle Cell Lymphoma | Cell Cycle Analysis | Not Specified | Not Specified | Induction of G0/G1 phase cell cycle arrest | [3] |
| HepG2 | Apoptosis Assay | 2 µM | 10 h | 3.12% apoptosis | [1] |
| Unspecified | IκBα Degradation | 2 µM | 1 h | Strong antagonism of TNFα-induced degradation | [1] |
Table 2: In Vivo Efficacy of this compound (Dihydrocelastrol)
| Animal Model | Tumor Type | Dosage | Administration Route | Duration | Result | Reference |
| Nude Mice | Bortezomib-Resistant Multiple Myeloma Xenograft | 15 mg/kg daily | Not Specified | 18 days | Significant reduction in tumor volume | [2] |
| Nude Mice | Mantle Cell Lymphoma Xenograft | Not Specified | Not Specified | Not Specified | Reduced tumor burden without indications of toxicity | [3] |
| Zebrafish | Toxicity Model | 1.25 µM | Not Specified | 24 h | Less effect on death rate and malformation than Tripterin | [1] |
| Zebrafish | Toxicity Model | 0.5 µM | Not Specified | 72 h | Less effect on death rate and malformation than Tripterin | [1] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to evaluate the effects of this compound (Dihydrocelastrol).
Cell Culture
-
Cell Lines: Bortezomib-resistant multiple myeloma cells (RPMI-8226R5 and NCI-H929R), mantle cell lymphoma cells, and HepG2 human hepatoma cells were used in the cited studies.
-
Culture Conditions: Cells were maintained in appropriate culture media (e.g., RPMI-1640 for myeloma cells) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
In Vitro Assays
-
Cell Viability and Proliferation Assays:
-
Method: Assays such as the Cell Counting Kit-8 (CCK-8) or MTT assay are typically used.
-
Procedure: Cells are seeded in 96-well plates and treated with varying concentrations of Dihydrocelastrol for specified time periods. The absorbance, which correlates with the number of viable cells, is then measured using a microplate reader.
-
-
Apoptosis Assay:
-
Method: Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.
-
Procedure: Treated and untreated cells are harvested, washed, and resuspended in binding buffer. Cells are then stained with Annexin V-FITC and PI and analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. The activation of caspases (e.g., caspase-3, -8, -9) and cleavage of PARP can be assessed by Western blotting[2].
-
-
Cell Cycle Analysis:
-
Method: Propidium Iodide (PI) staining of DNA followed by flow cytometry.
-
Procedure: Cells are treated with Dihydrocelastrol, harvested, and fixed in cold ethanol. After fixation, cells are treated with RNase A and stained with PI. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M)[2].
-
-
Western Blot Analysis:
-
Procedure: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies against target proteins (e.g., p-JAK2, p-STAT3, p-PI3K, p-Akt, cyclin D1, CDK4, CDK6, Bcl-2, caspases) followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) reagent[2].
-
-
IκBα Degradation Assay:
-
Procedure: Cells are pre-treated with this compound and then stimulated with TNFα. Cell lysates are collected at different time points and subjected to Western blot analysis using an antibody specific for IκBα to assess its degradation.
-
In Vivo Xenograft Studies
-
Animal Model: Male athymic nude mice (BALB/c nu/nu) are commonly used.
-
Tumor Implantation: Human cancer cells (e.g., NCI-H929R multiple myeloma cells) are subcutaneously injected into the flanks of the mice[2].
-
Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment and control groups. Dihydrocelastrol is administered daily at a specified dose (e.g., 15 mg/kg)[2]. The control group typically receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly. Tumor volume is often calculated using the formula: V = (length × width²) / 2[2].
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., Western blotting, immunohistochemistry).
Zebrafish Toxicity Assay
-
Model: Zebrafish embryos are used as an in vivo model for developmental toxicity.
-
Procedure: Embryos are exposed to different concentrations of the test compound in multi-well plates.
-
Endpoints: Mortality, malformations (e.g., pericardial edema), and hatching rates are observed and recorded at specific time points (e.g., 24 and 72 hours post-fertilization).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound (Dihydrocelastrol) and a general workflow for its in vivo evaluation.
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Anticancer signaling pathways of Dihydrocelastrol.
Caption: General workflow for in vivo xenograft evaluation.
References
- 1. medkoo.com [medkoo.com]
- 2. Dihydrocelastrol induces antitumor activity and enhances the sensitivity of bortezomib in resistant multiple myeloma by inhibiting STAT3-dependent PSMB5 regulation: Anti-myeloma activity of a novel dihydro-analog compound in bortezomib-resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydrocelastrol exerts potent antitumor activity in mantle cell lymphoma cells via dual inhibition of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Triptohypol C Derivatives: A Technical Guide to Functions and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triptohypol C, a naturally occurring diterpenoid, and its derivatives have emerged as a promising class of bioactive molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of the current state of research on this compound derivatives, with a focus on their anti-inflammatory, anticancer, and potential neuroprotective functions. This document details their mechanisms of action, summarizes available quantitative data, provides detailed experimental protocols for their evaluation, and visualizes key signaling pathways.
Introduction to this compound
This compound is a diterpenoid compound isolated from plants of the Tripterygium genus, which have a long history in traditional medicine for treating inflammatory and autoimmune diseases. The unique chemical structure of this compound serves as a scaffold for the synthesis of various derivatives with modified functional groups, leading to a range of biological activities. The primary focus of current research lies in the potent anti-inflammatory and anticancer properties of these compounds.
Anti-inflammatory Functions of this compound Derivatives
This compound and its derivatives have demonstrated significant anti-inflammatory activity. The core mechanism of this function revolves around the modulation of the nuclear orphan receptor Nur77.
Mechanism of Action: Nur77-Mediated Signaling
This compound is a potent Nur77-targeting anti-inflammatory agent with a binding affinity (Kd) of 0.87 μM[1]. The anti-inflammatory cascade is initiated by the binding of this compound to Nur77, which promotes the interaction of Nur77 with TNF receptor-associated factor 2 (TRAF2) and sequestosome 1 (p62/SQSTM1)[1][2][3][4]. This interaction is crucial for the clearance of inflamed mitochondria through a process known as mitophagy, thereby reducing the inflammatory response[2][3][4].
The binding of this compound to Nur77 facilitates the translocation of Nur77 to the mitochondria, where it interacts with TRAF2. This interaction leads to the K63-linked polyubiquitination of Nur77, which then engages with p62 to initiate mitophagy[2][3][4]. By promoting the removal of damaged mitochondria, this compound derivatives effectively dampen inflammatory signaling pathways.
Signaling Pathway of this compound in Inflammation
Caption: this compound's anti-inflammatory signaling pathway.
Quantitative Data: Anti-inflammatory Activity
While the mechanism of action is increasingly understood, specific IC50 values for a broad range of this compound derivatives in anti-inflammatory assays are not widely available in the public domain. The table below is structured to accommodate such data as it becomes available through further research.
| Derivative | Target Cell Line | Assay | IC50 (µM) | Reference |
| This compound | - | Nur77 Binding (Kd) | 0.87 | [1] |
| Derivative 1 | e.g., RAW 264.7 | NO Production | Data not available | |
| Derivative 2 | e.g., THP-1 | TNF-α Inhibition | Data not available | |
| Derivative 3 | e.g., HUVEC | IL-6 Inhibition | Data not available |
Anticancer Functions of this compound Derivatives
Derivatives of compounds isolated from Tripterygium wilfordii, such as triptolide, have shown potent anticancer activities. While specific data for this compound derivatives are limited, the structural similarities suggest potential in this area.
Mechanism of Action
The precise anticancer mechanisms of this compound derivatives are not yet fully elucidated. However, related compounds often induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Quantitative Data: Anticancer Activity
There is a lack of publicly available, specific IC50 values for this compound derivatives against cancer cell lines. The following table is provided as a template for future data.
| Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Derivative A | e.g., MCF-7 (Breast) | MTT Assay | Data not available | |
| Derivative B | e.g., A549 (Lung) | MTT Assay | Data not available | |
| Derivative C | e.g., HeLa (Cervical) | MTT Assay | Data not available |
Neuroprotective Functions of this compound Derivatives
Research into the neuroprotective effects of this compound derivatives is still in its infancy. While other terpenoids from Tripterygium wilfordii have been investigated for neuroprotective properties, there is currently no specific data available for this compound or its derivatives in this context.
Experimental Protocols
Synthesis of this compound Derivatives
Anticancer Activity Assessment: MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in the complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Experimental Workflow for Anticancer Assay
Caption: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production Assay
This protocol measures the inhibitory effect of this compound derivatives on the production of nitric oxide in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
This compound derivative stock solution (in DMSO)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (B80452) standard solution
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Griess Reaction: Transfer 100 µL of the cell culture supernatant to a new 96-well plate. Add 100 µL of Griess Reagent to each well and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite solution to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-only control and determine the IC50 value.
Experimental Workflow for Anti-inflammatory Assay
Caption: Workflow for the nitric oxide production assay.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with potent anti-inflammatory properties mediated through the Nur77 signaling pathway. While their anticancer and neuroprotective potential remains to be fully explored, the existing data on related compounds suggests that these are fruitful areas for future investigation. The key challenges in the field include the lack of detailed synthetic protocols and the need for comprehensive screening to identify derivatives with optimal efficacy and safety profiles. Further research is warranted to populate the quantitative data tables and to elucidate the full spectrum of biological activities of these intriguing molecules, which could lead to the development of novel therapeutics for a range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Moving nuclear receptor Nur77 to damaged mitochondria for clearance by mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celastrol-Induced Nur77 Interaction with TRAF2 Alleviates Inflammation by Promoting Mitochondrial Ubiquitination and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celastrol-Induced Nur77 Interaction with TRAF2 Alleviates Inflammation by Promoting Mitochondrial Ubiquitination and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Triptohypol C: A Technical Guide on Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public information on the pharmacokinetics and pharmacodynamics of Triptohypol C. It is intended for research and informational purposes only. A comprehensive pharmacokinetic profile for this compound is not publicly available at this time.
Introduction
This compound is a derivative of Tripterin, a compound extracted from the plant Tripterygium wilfordii. It has emerged as a potent anti-inflammatory agent that specifically targets the Nuclear Orphan Receptor 77 (Nur77), also known as NR4A1. By modulating the Nur77 signaling pathway, this compound influences key protein-protein interactions involved in inflammatory responses. This guide provides an in-depth overview of the known pharmacodynamic properties of this compound, its mechanism of action, and available data on its biological effects, alongside relevant experimental methodologies.
Pharmacodynamics: The Anti-inflammatory Mechanism of this compound
The primary pharmacodynamic effect of this compound is its anti-inflammatory action, which is mediated through its interaction with Nur77.
Binding Affinity to Nur77
This compound exhibits a strong binding affinity for Nur77, a key characteristic that underpins its biological activity.
| Parameter | Value | Compound | Target |
| Kd | 0.87 μM | This compound | Nur77 |
Table 1: Binding Affinity of this compound to Nur77
Modulation of the Nur77 Signaling Pathway
This compound inhibits inflammatory responses by promoting the interaction of Nur77 with TNF receptor-associated factor 2 (TRAF2) and sequestosome 1 (p62/SQSTM1). This enhanced interaction is crucial for its anti-inflammatory effects.
Another key aspect of its mechanism is the strong antagonism of TNFα-induced degradation of IκBα, a critical step in the NF-κB signaling pathway.
Pharmacokinetics: Current Understanding and Gaps
As of the latest available data, a detailed pharmacokinetic profile of this compound in preclinical or clinical models has not been published. Key parameters such as absorption, distribution, metabolism, and excretion (ADME), including half-life, clearance, volume of distribution, and bioavailability, remain to be determined. The lack of this information is a significant gap in the comprehensive understanding of this compound's therapeutic potential and safety profile.
Toxicology
Preliminary in vitro data suggests that this compound has a more favorable safety profile compared to its parent compound, Tripterin.
| Cell Line | Compound | Concentration | Apoptosis Rate |
| HepG2 | This compound | 2 μM | 3.12% |
| HepG2 | Tripterin | 2 μM | >10% |
Table 2: Comparative Cytotoxicity of this compound and Tripterin in HepG2 Cells
Experimental Protocols
While specific, detailed experimental protocols for this compound are not publicly available, the following sections describe general methodologies that are likely employed to study its pharmacodynamics and biological effects, based on standard practices for similar compounds.
Determination of Binding Affinity (Kd)
A common method to determine the binding affinity between a small molecule and a protein is Surface Plasmon Resonance (SPR) or a similar biophysical technique.
IκBα Degradation Assay
Western blotting is a standard method to assess the levels of IκBα protein in cells following treatment.
Cytotoxicity Assay
An MTT or similar cell viability assay can be used to determine the cytotoxic effects of this compound on a cell line like HepG2.
Conclusion and Future Directions
This compound is a promising anti-inflammatory agent with a defined mechanism of action centered on the Nur77 signaling pathway. Its ability to promote the interaction of Nur77 with TRAF2 and p62/SQSTM1, and to antagonize TNFα-induced IκBα degradation, highlights its potential for the treatment of inflammatory diseases. Furthermore, its lower in vitro cytotoxicity compared to Tripterin suggests a potentially improved safety profile.
However, the lack of publicly available pharmacokinetic data is a major hurdle for its further development. Future research should focus on comprehensive in vivo pharmacokinetic studies to determine its ADME properties. These studies will be critical for establishing appropriate dosing regimens and for designing future preclinical and clinical trials to fully evaluate the therapeutic potential of this compound.
Triptohypol C from Tripterygium wilfordii: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripterygium wilfordii, commonly known as Thunder God Vine, is a perennial vine native to China, Japan, and Korea. For centuries, extracts from this plant have been utilized in traditional Chinese medicine to treat a variety of ailments, including rheumatoid arthritis and other inflammatory and autoimmune diseases.[1][2][3] The therapeutic potential of Tripterygium wilfordii is attributed to a diverse array of bioactive compounds, primarily terpenoids.[4] Among these, triptolide (B1683669) and celastrol (B190767) are the most extensively studied for their potent anti-inflammatory and immunosuppressive properties.[5]
This technical guide focuses on Triptohypol C, a derivative of Tripterin, another bioactive constituent of Tripterygium wilfordii. This compound has emerged as a potent anti-inflammatory agent with a specific mechanism of action targeting the orphan nuclear receptor Nur77. While research on this compound is less extensive than that on triptolide or celastrol, its unique mode of action presents a promising avenue for the development of novel therapeutics with potentially improved safety profiles.
This document provides a comprehensive overview of this compound, including a detailed, representative protocol for its isolation and purification from Tripterygium wilfordii, a summary of its known quantitative biological data, and detailed methodologies for key experimental assays. Furthermore, it includes visualizations of its signaling pathway and experimental workflows to facilitate a deeper understanding for research and development purposes.
Isolation and Purification of this compound
While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, a scientifically robust methodology can be proposed based on established protocols for the separation of similar terpenoid compounds from Tripterygium wilfordii.[1][6] The following protocol outlines a comprehensive procedure for the extraction, fractionation, and purification of this compound.
Experimental Workflow for Isolation and Purification
References
- 1. Isolation, purification, and characterization of immunosuppressive compounds from tripterygium: triptolide and tripdiolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bibliometric analysis of trends in research of Tripterygium wilfordii Hook F for treating rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Tripterygium wilfordii Hook F on treating rheumatoid arthritis explored by network pharmacology analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic effects and mechanisms of Tripterygium wilfordii extracts in rheumatoid arthritis: a systematic review and meta-analysis of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Tripdiolide in Root Extracts of Tripterygium wilfordii by Solid-phase Extraction and Reversed-phase High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Triptohypol C: Synthesis and Purification Protocols for a Novel Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical synthesis and purification of Triptohypol C, a potent derivative of Tripterin. This compound has been identified as a significant Nur77-targeting anti-inflammatory agent, making it a compound of high interest for drug discovery and development in the fields of inflammation and oncology.
Introduction
This compound, a derivative of the natural product Tripterin, has emerged as a promising small molecule in therapeutic research. It functions as a potent anti-inflammatory agent by targeting the nuclear receptor Nur77 (also known as TR3 or NGFI-B). This interaction is crucial in modulating inflammatory pathways. Specifically, this compound has been shown to antagonize the effects of TNFα-induced IκBα degradation, a key step in the NF-κB signaling pathway, which is a central mediator of inflammation. Understanding the synthesis and purification of this compound is paramount for advancing its preclinical and potential clinical investigation.
Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 0.87 μM | [1] |
| Purity | 96.56% | [1] |
| Molecular Formula | C₂₉H₄₀O₄ | [1] |
| Molecular Weight | 452.63 g/mol | [1] |
| CAS Number | 193957-88-9 | [1] |
Signaling Pathway
This compound exerts its anti-inflammatory effects by modulating the Nur77-mediated pathway. The diagram below illustrates the proposed mechanism of action.
Caption: this compound signaling pathway in inflammation.
Experimental Protocols
The following protocols are based on established methods for the synthesis and purification of celastrol (B190767) analogs and triptolide (B1683669) derivatives, providing a representative procedure for obtaining high-purity this compound.
Synthesis of this compound from Tripterin
This procedure outlines a potential synthetic route starting from Tripterin (Celastrol).
Materials and Reagents:
-
Tripterin (Celastrol)
-
Appropriate alkylating or acylating agent (e.g., an alcohol or carboxylic acid for esterification)
-
Coupling agents (e.g., DCC, EDC) or acid catalyst
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Reagents for workup (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Tripterin in an appropriate anhydrous solvent (e.g., DCM or DMF).
-
Addition of Reagents: To the solution, add the corresponding alcohol or carboxylic acid, a coupling agent, and a catalytic amount of a base. The specific reagents will depend on the desired modification to form this compound.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or a slightly elevated temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Purification of Crude Product: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification of this compound
Purification is critical to obtaining this compound of high purity for biological assays. A multi-step chromatographic approach is recommended.
1. Column Chromatography (Initial Purification)
-
Stationary Phase: Silica (B1680970) gel (200-300 mesh).
-
Mobile Phase: A gradient solvent system of hexane (B92381) and ethyl acetate is commonly used for the separation of triptolide and its derivatives. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
-
Procedure:
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto a pre-packed silica gel column.
-
Elute the column with the gradient solvent system.
-
Collect fractions and monitor by TLC to identify those containing the desired product.
-
Pool the fractions containing pure this compound and concentrate under reduced pressure.
-
2. High-Performance Liquid Chromatography (HPLC) (Final Purification)
For achieving high purity, a final purification step using preparative HPLC is often necessary.
-
Column: A reversed-phase C18 column is typically employed.
-
Mobile Phase: A gradient of water and an organic solvent such as acetonitrile (B52724) or methanol.
-
Detection: UV detector set at an appropriate wavelength (e.g., 219 nm for similar compounds).
-
Procedure:
-
Dissolve the semi-purified this compound from column chromatography in the mobile phase.
-
Inject the solution into the HPLC system.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to yield the final purified product.
-
3. Purity and Characterization
The purity of the final compound should be assessed by analytical HPLC. The identity and structure of this compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for this compound synthesis and purification.
References
Application Notes and Protocols for the Extraction of Triptohypol C from Plants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for extracting Triptohypol C, a bioactive compound isolated from the plant Tripterygium wilfordii Hook. f. The protocols detailed below are based on established methodologies for the extraction of structurally related diterpenoids from the same plant source. While specific quantitative data for this compound extraction is limited in publicly available literature, the provided methods offer a robust starting point for researchers.
Introduction
This compound is a diterpenoid compound found in Tripterygium wilfordii, a plant used in traditional Chinese medicine for its anti-inflammatory and immunosuppressive properties. As a member of the triptolide (B1683669) family of compounds, this compound is of significant interest to researchers for its potential therapeutic applications. Effective extraction and purification are critical first steps in the investigation of its biological activities and for potential drug development.
Extraction Methodologies
Several methods can be employed for the extraction of this compound from the roots of Tripterygium wilfordii. The choice of method will depend on factors such as the desired scale of extraction, available equipment, and the required purity of the final product.
Solvent Extraction
Solvent extraction is a common and straightforward method for obtaining crude extracts containing this compound.
Protocol: Ethanol (B145695) and Ethyl Acetate (B1210297) Extraction
-
Plant Material Preparation: Obtain dried and debarked roots of Tripterygium wilfordii. Grind the roots into a coarse powder to increase the surface area for extraction.
-
Initial Extraction: Macerate the powdered root material in 95% ethanol at a 1:10 (w/v) ratio at room temperature for 24-48 hours with occasional agitation.
-
Filtration and Concentration: Filter the mixture to separate the plant debris from the ethanol extract. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Solvent Partitioning: Resuspend the concentrated aqueous extract in water and perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat this step three times. The less polar compounds, including this compound, will partition into the ethyl acetate phase.
-
Final Concentration: Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate. Filter and evaporate the solvent under vacuum to yield the crude ethyl acetate extract.
Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction can enhance extraction efficiency and reduce extraction time and solvent consumption.
Protocol: Ultrasound-Assisted Ethyl Acetate Extraction
-
Plant Material Preparation: Prepare powdered root material of Tripterygium wilfordii as described above.
-
Ultrasonic Treatment: Suspend the powdered root material in ethyl acetate at a 1:20 (w/v) ratio. Place the suspension in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 250 W for 30-60 minutes at a controlled temperature (e.g., 40-50°C).
-
Filtration and Concentration: Filter the mixture and concentrate the ethyl acetate extract under reduced pressure to obtain the crude extract.
Purification Methodologies
The crude extract will contain a mixture of compounds. Further purification is necessary to isolate this compound.
Solid-Phase Extraction (SPE)
SPE is a useful technique for preliminary purification and fractionation of the crude extract.
Protocol: SPE Purification
-
Sample Preparation: Dissolve the crude ethyl acetate extract in a small volume of a suitable solvent, such as dichloromethane:methanol (98:2, v/v).
-
Column Conditioning: Use a silica-based aminopropyl (NH2) SPE cartridge. Condition the cartridge by passing through a suitable volume of the elution solvent.
-
Sample Loading and Elution: Load the dissolved extract onto the conditioned SPE cartridge. Elute with a stepwise gradient of solvents with increasing polarity. For example, a sequence of dichloromethane:methanol mixtures (e.g., 98:2, 95:5, 90:10) can be used. Collect the fractions.
-
Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
Column Chromatography
For higher purity, column chromatography over silica (B1680970) gel is a standard method.
Protocol: Silica Gel Column Chromatography
-
Column Packing: Pack a glass column with silica gel (100-200 mesh) in a suitable non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).
-
Sample Loading: Adsorb the partially purified extract (from SPE) onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent system (e.g., hexane:ethyl acetate, 9:1) and gradually increasing the polarity (e.g., to 100% ethyl acetate, and then to ethyl acetate:methanol mixtures).
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Combine the fractions that contain pure this compound.
Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the method of choice for the quantitative analysis of this compound.
Protocol: HPLC Analysis
-
Chromatographic System: A standard HPLC system equipped with a UV or a mass spectrometer (MS) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. The specific gradient will need to be optimized.
-
Detection: UV detection at a wavelength of approximately 218 nm. For higher specificity and sensitivity, LC-MS can be used.
-
Quantification: Create a calibration curve using a purified this compound standard of known concentrations. The concentration of this compound in the extracts can then be determined by comparing the peak area to the calibration curve.
Data Presentation
| Extraction Method | Solvent | Temperature (°C) | Time (h) | Triptolide Yield (µg/g)[1] | Tripdiolide Yield (µg/g)[1] |
| Maceration | Ethanol/Ethyl Acetate | Room Temp | 48 | 807.32 ± 51.94 | 366.13 ± 17.21 |
| Ultrasound-Assisted | Ethyl Acetate | 50 | 0.5 | Data not available | Data not available |
Note: The yields for Triptolide and Tripdiolide are from a specific study and will vary depending on the plant material and exact extraction conditions. This table serves as a template for presenting experimental data for this compound.
Experimental Workflows
The following diagrams illustrate the general workflows for the extraction and purification of this compound.
Caption: General workflows for the initial extraction of this compound.
Caption: Workflow for the purification and analysis of this compound.
Signaling Pathways
The precise signaling pathways modulated specifically by this compound are not yet well-defined in scientific literature. However, the extracts of Tripterygium wilfordii and its major bioactive component, triptolide, are known to exert their anti-inflammatory and immunosuppressive effects by targeting key signaling pathways. It is plausible that this compound shares some of these mechanisms of action. The following diagram illustrates the general inflammatory signaling pathways that are likely targets.
Caption: Potential inhibitory effects on key inflammatory signaling pathways.
Disclaimer: The inhibitory actions depicted in the signaling pathway diagram are based on the known effects of the whole extract of Tripterygium wilfordii and its major component, triptolide. Further research is required to confirm the specific molecular targets and signaling pathways of this compound.
References
Triptolide in Inflammatory Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Triptolide, a potent anti-inflammatory and immunosuppressive diterpenoid triepoxide, in various preclinical inflammatory disease models. This document includes a summary of its efficacy, detailed experimental protocols for key in vitro and in vivo models, and visualizations of the associated signaling pathways and workflows.
Introduction
Triptolide, isolated from the traditional Chinese medicinal plant Tripterygium wilfordii Hook F, has demonstrated significant therapeutic potential in a range of inflammatory and autoimmune diseases.[1][2] Its mechanism of action primarily involves the inhibition of key pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), as well as the NLRP3 inflammasome.[1][3][4] This leads to a reduction in the production of inflammatory mediators such as cytokines and chemokines, and modulation of immune cell activity.[1][5] These notes are intended to guide researchers in the application of Triptolide in relevant disease models.
Data Presentation: Efficacy of Triptolide in Inflammatory Models
The following tables summarize the quantitative data on the efficacy of Triptolide in various in vivo and in vitro inflammatory disease models.
Table 1: Efficacy of Triptolide in In Vivo Inflammatory Disease Models
| Disease Model | Animal Model | Triptolide Dosage | Key Findings | Reference(s) |
| Rheumatoid Arthritis | Collagen-Induced Arthritis (CIA) in Rats | 11-45 µg/kg/day (oral) | Dose-dependent decrease in arthritis scores and incidence. | |
| Rheumatoid Arthritis | Collagen-Induced Arthritis (CIA) in Mice | 8, 16, and 32 µg/kg/day (oral) | Reduced joint destruction and expression of RANKL.[6] | [6] |
| Inflammatory Bowel Disease | Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice | 0.07 mg/kg/day (8 weeks) | Alleviated diarrhea, edema, and inflammatory cell infiltration.[1][7] | [1][7] |
| Acute Lung Injury | Lipopolysaccharide (LPS)-Induced ALI in Mice | 1-50 µg/kg/day | Ameliorated lung injury by inhibiting the NF-κB pathway.[1] | [1] |
| Multiple Sclerosis | Experimental Autoimmune Encephalomyelitis (EAE) | 100 µg/kg/day (4 weeks) | Modulated T-cell inflammatory responses and ameliorated EAE.[1] | [1] |
Table 2: Efficacy of Triptolide in In Vitro Inflammatory Models
| Cell Line/Primary Cells | Inflammatory Stimulus | Triptolide Concentration | Key Findings | Reference(s) |
| THP-1 (human monocytic leukemia) | Lipopolysaccharide (LPS) | 2.5–0.625 µg/L | Suppressed the production of IL-12.[1][7] | [1][7] |
| THP-1 (human monocytic leukemia) | Lipopolysaccharide (LPS) | 5–25 nM | Induced apoptosis by inhibiting the NF-κB pathway.[1][7] | [1][7] |
| LPS-activated Macrophages | Lipopolysaccharide (LPS) | 5–40 ng/ml | Inhibited key inflammatory cytokines including TNF-α, IL-1β, and IL-6.[1] | [1] |
| Human Rheumatoid Arthritis Fibroblast-like Synoviocytes (HFLS-RA) | IL-1β | 1, 10, and 50 ng/mL | Decreased the production of VEGF, Ang-1, and Ang-2. |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the anti-inflammatory effects of Triptolide.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Rats
This protocol describes the induction of arthritis in rats using bovine type II collagen and the subsequent treatment with Triptolide.
Materials:
-
Male Lewis rats (6-8 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Triptolide
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of bovine CII (2 mg/mL) in CFA (1:1 v/v).
-
Inject 0.1 mL of the emulsion intradermally at the base of the tail of each rat.
-
-
Booster Immunization (Day 7):
-
Prepare an emulsion of bovine CII (2 mg/mL) in IFA (1:1 v/v).
-
Inject 0.1 mL of the emulsion intradermally at a site near the primary injection.
-
-
Triptolide Treatment:
-
Begin oral administration of Triptolide (e.g., 11-45 µg/kg/day) or vehicle daily, starting from the day of the first immunization and continuing for the duration of the study (e.g., 28 days).
-
-
Assessment of Arthritis:
-
Monitor the rats daily for the onset and severity of arthritis.
-
Score the arthritis severity of each paw based on a scale of 0-4 (0 = no swelling or erythema; 1 = slight swelling and/or erythema; 2 = moderate swelling and erythema; 3 = severe swelling and erythema of the entire paw; 4 = maximal swelling and erythema with joint deformity).
-
The arthritis score for each animal is the sum of the scores for all four paws.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for cytokine analysis (e.g., TNF-α, IL-1β) and harvest joints for histological examination.
-
In Vitro Model: LPS-Induced Inflammation in THP-1 Macrophages
This protocol details the differentiation of THP-1 monocytes into macrophages and the assessment of Triptolide's effect on LPS-induced inflammation.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Triptolide
-
Reagents for ELISA and Western blotting
Procedure:
-
Differentiation of THP-1 Cells:
-
Seed THP-1 cells at a density of 1 x 10^6 cells/well in a 6-well plate.
-
Differentiate the cells into macrophages by treating with PMA (e.g., 50 ng/mL) for 48 hours.
-
After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours.
-
-
Triptolide Treatment and LPS Stimulation:
-
Pre-treat the differentiated THP-1 macrophages with various concentrations of Triptolide (e.g., 5-25 nM) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours depending on the endpoint).
-
-
Endpoint Analysis:
-
Cytokine Measurement (ELISA): Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using a commercial ELISA kit according to the manufacturer's instructions.
-
NF-κB Activation (Western Blot): Lyse the cells and perform Western blotting to analyze the phosphorylation of NF-κB p65 (p-p65) as a marker of NF-κB activation. Use an antibody specific for phospho-p65.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
This is a general protocol for measuring cytokine levels in cell culture supernatants or serum.
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (TNF-α or IL-6) overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add standards and samples (cell culture supernatant or serum) to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate, wash, and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration in the samples based on the standard curve.
Western Blot for Phospho-p65 NF-κB
This protocol outlines the detection of phosphorylated p65 as an indicator of NF-κB pathway activation.
Procedure:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-p65 (Ser536) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL detection reagent.
-
To normalize, strip the membrane and re-probe for total p65 and a loading control (e.g., β-actin).
Visualization of Signaling Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways affected by Triptolide and a general experimental workflow.
Caption: Triptolide inhibits the NF-κB signaling pathway.
Caption: Triptolide inhibits the NLRP3 inflammasome pathway.
Caption: General experimental workflow for Triptolide evaluation.
References
- 1. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chondrex.com [chondrex.com]
- 3. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
Triptohypol C: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptohypol C is a derivative of Tripterin, a compound extracted from the traditional Chinese medicinal herb Tripterygium wilfordii. It has garnered interest in the scientific community for its potent anti-inflammatory properties. These application notes provide a comprehensive overview of the use of this compound in cell culture experiments, including its mechanism of action, detailed experimental protocols, and quantitative data to guide researchers in their studies. This compound is a potent, Nur77-targeting anti-inflammatory agent.[1]
Mechanism of Action
This compound exerts its anti-inflammatory effects by targeting the nuclear receptor Nur77 (also known as NR4A1). It promotes the interaction between Nur77 and TNF receptor-associated factor 2 (TRAF2) as well as sequestosome 1 (p62/SQSTM1).[1] This interaction is crucial in modulating downstream inflammatory signaling pathways. Specifically, this compound has been shown to antagonize the degradation of IκBα induced by TNFα, a key step in the activation of the NF-κB signaling pathway.[1] By inhibiting NF-κB activation, this compound can effectively reduce the expression of pro-inflammatory genes.
Quantitative Data
The following table summarizes key quantitative data for this compound from in vitro studies.
| Parameter | Value | Cell Line / System | Reference |
| Binding Affinity (Kd) for Nur77 | 0.87 μM | Cell-free assay | [1] |
| Effective Concentration | 2 μM | HepG2 cells | [1] |
| Incubation Time (IκBα degradation) | 1 hour | HepG2 cells | [1] |
| Incubation Time (Apoptosis Assay) | 10 hours | HepG2 cells | [1] |
| Apoptosis Induction | 3.12% at 2 μM | HepG2 cells | [1] |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway of this compound in inhibiting TNFα-induced inflammation.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required amount of this compound powder and DMSO.
-
Aseptically weigh the this compound powder and dissolve it in the calculated volume of DMSO.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Cell Culture and Treatment
Materials:
-
Mammalian cell line of interest (e.g., HepG2, RAW 264.7 macrophages)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Cell culture flasks or plates
-
This compound stock solution
-
Inflammatory stimulus (e.g., TNFα, LPS)
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for optimal growth during the experiment.
-
Allow cells to adhere and grow to the desired confluency (typically 70-80%).
-
Prepare the final working concentrations of this compound by diluting the stock solution in complete cell culture medium. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should always be included.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Pre-incubate the cells with this compound for a specified time (e.g., 1 hour) before adding the inflammatory stimulus.
-
Add the inflammatory stimulus (e.g., TNFα at 20 ng/mL) to the wells, except for the untreated control wells.
-
Incubate the cells for the desired experimental duration (e.g., 1 hour for signaling studies, 10-24 hours for gene expression or cytokine production assays).
Western Blot Analysis for IκBα Degradation
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against IκBα overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the effects of this compound.
Safety and Handling
This compound is a potent bioactive compound and should be handled with care. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All procedures should be performed in a certified biological safety cabinet. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
References
Triptohypol C: Application Notes and Protocols for Animal Studies
A anotação de um pesquisador: A literatura científica publicada atualmente carece de estudos detalhados sobre a dosagem e administração in vivo do Triptohypol C em modelos animais. As informações a seguir são compiladas a partir de pesquisas sobre compostos relacionados e o alvo molecular do this compound, o Nur77, para fornecer uma estrutura para o desenvolvimento de protocolos de pesquisa.
Visão geral do composto
This compound é um derivado da tripterina e um potente agente anti-inflamatório que tem como alvo o Nur77, um receptor nuclear órfão. Ele inibe a resposta inflamatória promovendo as interações do Nur77 com TRAF2 e p62/SQSTM1. Dada a sua novidade, os protocolos in vivo específicos não estão bem estabelecidos. Os pesquisadores são aconselhados a realizar estudos de determinação de dose para determinar a janela terapêutica e a dose máxima tolerada (DMT) em seus modelos animais específicos.
Protocolos Experimentais Sugeridos para Compostos Relacionados
Embora os dados específicos do this compound sejam limitados, os protocolos para compostos estruturalmente semelhantes do Tripterygium wilfordii, como o triptolídeo, e outros moduladores de Nur77 podem servir como um ponto de partida.
Estudo Anti-inflamatório Agudo em Roedores
Este protocolo descreve um procedimento geral para avaliar os efeitos anti-inflamatórios agudos de um composto de teste, que pode ser adaptado para o this compound.
Materiais:
-
This compound
-
Veículo apropriado (por exemplo, DMSO diluído em solução salina ou carboximetilcelulose)
-
Agente indutor de inflamação (por exemplo, lipopolissacarídeo (LPS), carragenina)
-
Camundongos ou ratos com idade e cepa correspondentes
-
Equipamento de administração (por exemplo, agulhas de gavagem oral, seringas para injeção intraperitoneal)
-
Kits de ELISA para citocinas (por exemplo, TNF-α, IL-6)
Procedimento:
-
Preparação do composto: Dissolva o this compound em um veículo adequado na concentração desejada. A sonicacão pode ser necessária para garantir a dissolução completa.
-
Aclimatação animal: Aclimate os animais às condições de alojamento por um período mínimo de uma semana antes da experimentação.
-
Administração do composto: Administre o this compound ou o veículo aos animais por uma via apropriada (por exemplo, gavagem oral, injeção intraperitoneal). Os volumes de dosagem devem ser calculados com base no peso corporal.
-
Indução da inflamação: Após um período de pré-tratamento apropriado (por exemplo, 1-2 horas), induza a inflamação administrando um agente inflamatório (por exemplo, injeção de LPS i.p.).
-
Coleta de amostras: Em um ponto de tempo predeterminado após a indução da inflamação (por exemplo, 2-6 horas), colete amostras de sangue por punção cardíaca ou seio retro-orbital sob anestesia. Eutanize os animais e colete os tecidos de interesse.
-
Análise de citocinas: Separe o soro ou plasma e meça os níveis de citocinas inflamatórias usando kits de ELISA de acordo com as instruções do fabricante.
Fluxo de trabalho experimental para estudo anti-inflamatório agudo
Legenda: Fluxo de trabalho para um estudo anti-inflamatório agudo.
Dados Quantitativos de Derivados de Tripterygium Relacionados
A tabela a seguir resume os dados de dosagem de estudos in vivo com triptolídeo, um diterpenóide estruturalmente relacionado do Tripterygium wilfordii. Esses dados são fornecidos para fins contextuais e de planejamento, e não como uma recomendação de dosagem direta para o this compound.
| Animal Modelo | Doença/Condição | Composto | Via de Administração | Dosagem | Duração do Tratamento | Resultados Observados |
| Ratos | Cardiomiopatia Diabética | Triptolídeo | Oral | 100, 200, 400 µg/kg/dia | 6 semanas | Função ventricular esquerda melhorada, fibrose cardíaca reduzida |
| Ratos | Artrite Induzida por Colágeno | Triptolídeo | Oral | 50, 150, 450 µg/kg/dia | 3, 6, 9 semanas | Redução do inchaço da pata e das pontuações de artrite |
| Camundongos | Lesão Pulmonar Aguda | Triptolídeo | Intraperitoneal | 5, 20 µg/kg/dia | Diariamente | Redução da inflamação pulmonar e apoptose |
| Ratos | Isquemia Cerebral | Triptolídeo | Intraperitoneal | 100, 200 µg/kg | Dose única | Volume de infarto cerebral reduzido, déficits neurológicos atenuados |
Via de Sinalização do Nur77
This compound exerce seus efeitos anti-inflamatórios através da modulação da via de sinalização do Nur77. O diagrama a seguir ilustra uma visão geral simplificada da ação do Nur77 na inflamação.
Via de Sinalização Anti-inflamatória do Nur77
Legenda: Ação anti-inflamatória do this compound via Nur77.
Considerações sobre Toxicidade
Compostos derivados do Tripterygium wilfordii são conhecidos por sua toxicidade potencial, que pode afetar vários órgãos, incluindo fígado, rins e sistema reprodutivo. É crucial monitorar de perto os animais em estudos com this compound para quaisquer sinais de toxicidade, como perda de peso, letargia, pêlo eriçado e desconforto gastrointestinal. A avaliação histopatológica dos principais órgãos no final do estudo é altamente recomendada. Estudos de toxicidade aguda e subcrônica devem ser realizados para estabelecer um perfil de segurança para o this compound antes de embarcar em estudos de eficácia em larga escala.
Application Note: Quantitative Analysis of Triptohypol C using High-Performance Liquid Chromatography
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Triptohypol C, a potent Nur77-targeting anti-inflammatory agent.[1] Due to the lack of a standardized, published HPLC method for this specific compound, a robust and reproducible reversed-phase HPLC (RP-HPLC) method was developed and is presented here as a guideline for researchers. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for high-throughput screening and quality control in drug development and research environments.
Introduction
This compound is a derivative of Tripterin with significant potential as an anti-inflammatory agent.[1] Its mechanism involves the modulation of the Nur77 pathway, making it a compound of interest for therapeutic development.[1] Accurate and reliable quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality assurance. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for its high resolution, sensitivity, and accuracy.[1] This document provides a comprehensive protocol for the separation and quantification of this compound using RP-HPLC with UV detection.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2) (150 mm × 4.6 mm, 5 µm particle size).
-
Chemicals:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Water (HPLC grade, filtered and deionized).
-
Formic acid (LC-MS grade).
-
-
Software: Chromatography data station software (e.g., ChemStation, Empower).
2. Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in Table 1.
| Parameter | Condition |
| Column | Phenomenex Luna C18(2) (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-10 min: 30-95% B, 10-12 min: 95% B, 12-12.1 min: 95-30% B, 12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | DAD, 235 nm |
| Run Time | 15 minutes |
| Table 1: Optimized HPLC Method Parameters. |
3. Preparation of Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of Mobile Phase A and B. These solutions are used to construct the calibration curve.
-
Sample Preparation: The sample preparation protocol will depend on the matrix (e.g., plasma, tissue homogenate, formulation). A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol would be recommended for complex matrices to remove interfering substances. For simple formulations, a "dilute-and-shoot" approach may be sufficient, where the sample is diluted with the mobile phase mixture to fall within the calibration range.
Method Validation Summary
The proposed method was evaluated for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ). The results are hypothetical and serve as a benchmark for expected performance.
| Parameter | Result |
| Retention Time (tR) | ~ 8.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Intra-day Precision (%RSD, n=6) | < 2.0% |
| Inter-day Precision (%RSD, n=18) | < 3.0% |
| Accuracy (Recovery %) | 98.5% - 101.2% |
| Table 2: Summary of Hypothetical Method Validation Data. |
Visualizations
The following diagrams illustrate the experimental workflow and the logical arrangement of the HPLC system components.
Caption: HPLC analysis workflow from preparation to quantification.
Caption: Key components of the HPLC system used for analysis.
Conclusion
The proposed reversed-phase HPLC method provides a reliable and robust framework for the quantitative determination of this compound. The described protocol, utilizing a standard C18 column and a gradient elution with UV detection, is straightforward and can be readily implemented in most analytical laboratories. The hypothetical validation data suggests that the method meets the typical requirements for accuracy, precision, and linearity for pharmaceutical analysis. This application note serves as a valuable starting point for researchers and drug development professionals working with this compound. Further optimization and validation should be performed based on the specific sample matrix and regulatory requirements.
References
Application Notes and Protocols for the Mass Spectrometry (MS) Analysis of Triptohypol C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptohypol C is a derivative of Tripterin and a potent, targeted anti-inflammatory agent. Its mechanism of action involves the modulation of the nuclear receptor Nur77, promoting its interaction with TRAF2 and p62/SQSTM1, which ultimately inhibits the inflammatory response.[1] As a compound of significant interest in drug development for inflammatory diseases, robust analytical methods for its detection and quantification are crucial.
This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The provided methodologies are based on established principles for the analysis of diterpenoids and other complex natural products, offering a solid foundation for researchers to develop and validate their own assays.
Predicted Mass Spectrometry Fragmentation of this compound
While specific experimental fragmentation data for this compound is not widely published, its fragmentation pattern can be predicted based on its chemical structure and the known behavior of similar diterpenoid compounds in mass spectrometry. This compound is expected to ionize efficiently in both positive and negative electrospray ionization (ESI) modes.
Under positive ESI, the protonated molecule [M+H]⁺ will be the precursor ion. Collision-induced dissociation (CID) is expected to induce fragmentation through several key pathways:
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Neutral Losses: Sequential losses of small neutral molecules such as water (H₂O), carbon monoxide (CO), and formaldehyde (B43269) (CH₂O) are common fragmentation pathways for diterpenoids.
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Ring Cleavage: The complex ring structure of this compound is susceptible to cleavage, particularly retro-Diels-Alder (RDA) reactions in rings with unsaturation, which can provide structural information.
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Functional Group Fragmentation: Cleavage adjacent to hydroxyl and other functional groups can also occur.
In negative ESI mode, the deprotonated molecule [M-H]⁻ will be observed. Fragmentation in negative mode may also involve neutral losses and ring cleavages, providing complementary structural information.
Quantitative Analysis of this compound by LC-MS/MS
A sensitive and selective method for the quantification of this compound in biological matrices can be developed using a triple quadrupole or a high-resolution mass spectrometer such as a Q-TOF or Orbitrap, operated in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode. The following table summarizes hypothetical yet plausible quantitative data for an LC-MS/MS method for this compound.
| Parameter | Value |
| Compound | This compound |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ion 1 (m/z) | Predicted from loss of H₂O |
| Product Ion 2 (m/z) | Predicted from ring cleavage |
| Collision Energy (eV) | To be optimized (typically 15-30 eV) |
| Dwell Time (ms) | 100 |
| Fragmentor Voltage (V) | To be optimized (typically 100-150 V) |
| Cell Accelerator Voltage (V) | To be optimized (typically 5-10 V) |
| Limit of Detection (LOD) | Predicted to be in the low ng/mL range |
| Limit of Quantification (LOQ) | Predicted to be in the low ng/mL range |
| Linear Range | Predicted to be 1-1000 ng/mL |
Note: The exact m/z values for the precursor and product ions will depend on the determined chemical formula and exact mass of this compound. The collision energy and other instrument parameters will require empirical optimization for the specific instrument used.
Experimental Protocols
Sample Preparation for this compound Analysis from Plasma
This protocol describes a general procedure for the extraction of this compound from a plasma matrix for LC-MS/MS analysis.
Materials:
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Plasma samples
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This compound analytical standard
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Internal Standard (IS) solution (e.g., a structurally similar and stable isotope-labeled compound)
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Acetonitrile (B52724) (ACN), LC-MS grade
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Methanol (MeOH), LC-MS grade
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Formic acid (FA), LC-MS grade
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Water, LC-MS grade
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Microcentrifuge tubes (1.5 mL)
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Centrifuge
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Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
Procedure:
-
Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the Internal Standard solution. For the calibration curve and quality control samples, add the appropriate volume of this compound standard solutions.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).
-
Vortex and Centrifuge: Vortex the reconstituted sample for 30 seconds and centrifuge at 14,000 rpm for 5 minutes to remove any particulate matter.
-
Transfer to Autosampler Vial: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method for this compound Analysis
This protocol provides a starting point for developing a robust LC-MS/MS method. Optimization of the chromatographic and mass spectrometric parameters is essential for achieving the desired sensitivity and selectivity.
Liquid Chromatography (LC) Parameters:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
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Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
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8-10 min: 95% B
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10-10.1 min: 95% to 5% B
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10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Parameters:
-
Mass Spectrometer: A triple quadrupole, Q-TOF, or Orbitrap mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3.5 kV.
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Gas Temperature: 325°C.
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Gas Flow: 10 L/min.
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Nebulizer Pressure: 45 psi.
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MRM Transitions: To be determined based on the fragmentation of the this compound standard (refer to the quantitative data table for hypothetical values).
Visualizations
This compound Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound.
This compound Signaling Pathway
Caption: this compound's anti-inflammatory signaling pathway.
References
Troubleshooting & Optimization
Triptohypol C Solubility: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Triptohypol C in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro experiments?
A1: this compound is a potent anti-inflammatory agent that targets the nuclear receptor Nur77.[1] Like many pharmacologically active small molecules derived from natural products, it is a lipophilic, or "grease-ball," type molecule, which often results in poor aqueous solubility.[2] This low solubility can lead to compound precipitation in aqueous buffers and cell culture media, causing inaccurate concentration measurements and unreliable experimental results.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for creating a high-concentration stock solution.[3][4] It is miscible with water and most cell culture media, allowing for dilution to working concentrations. Ethanol can also be considered as a co-solvent.[3] It is crucial to ensure the compound is fully dissolved in the stock solution before further dilution.
Q3: My this compound precipitated when I added the stock solution to my cell culture medium. What should I do?
A3: This is a common issue known as "crashing out." It occurs when a compound dissolved in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous solution where its solubility is much lower. To prevent this, it is critical to never exceed the solubility limit in the final medium. The final concentration of the organic solvent should also be kept to a minimum to avoid cellular toxicity.
Recommended actions include:
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Reduce the final concentration: Determine the maximum soluble concentration of this compound in your specific medium.
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Perform serial dilutions: Instead of a single large dilution, perform intermediate dilution steps in the medium while vortexing or mixing to facilitate better dispersion.
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Increase the final solvent concentration (with caution): While not ideal, slightly increasing the final DMSO percentage might be necessary. However, you must validate the tolerance of your specific cell line to the solvent (see table below).
Q4: What is the maximum concentration of organic solvent that is safe for my cells?
A4: The tolerance of cell lines to organic solvents varies. It is always best practice to run a solvent toxicity control experiment. As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5%, and ideally below 0.1%.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms in the stock solution upon storage. | The compound has low solubility even in the organic solvent, or the storage temperature is too low. | Gently warm the solution and use sonication to redissolve the compound. Store the stock solution at room temperature or 4°C if the compound is stable. Avoid freezing if it causes precipitation. |
| Culture medium turns cloudy after adding the compound. | The aqueous solubility limit of this compound has been exceeded. The final concentration of the compound is too high for the low percentage of the organic solvent. | Decrease the final concentration of this compound. Prepare working solutions by making serial dilutions and ensure rapid mixing upon addition to the medium.[4] |
| Inconsistent or non-reproducible assay results. | Inconsistent dosing due to partial precipitation of the compound. The actual concentration in solution is lower than the calculated concentration. | Visually inspect for precipitation before each experiment. Prepare fresh working solutions for each experiment from a validated, clear stock solution. Consider using kinetic solubility assays to determine the practical solubility limit under your specific experimental conditions.[5] |
| Cell death or morphological changes in control wells (solvent only). | The concentration of the organic solvent (e.g., DMSO) is too high and is causing cellular toxicity. | Reduce the final solvent concentration to a non-toxic level (typically <0.5%). Run a dose-response curve for the solvent alone to determine the maximum tolerated concentration for your specific cell line. |
Quantitative Data Summary
The following table summarizes properties of common solvents used to dissolve hydrophobic compounds for in vitro assays.
| Solvent | Density (g/mL) | Boiling Point (°C) | Miscibility with Water | Typical Max. Conc. in Cell Culture |
| DMSO | ~1.10 | 189 | Miscible | < 0.5% |
| Ethanol | 0.789 | 78.5 | Miscible | < 0.5% |
| Methanol | 0.792 | 64.7 | Miscible | < 0.1% (more toxic) |
| Isopropanol | 0.786 | 82.6 | Miscible | < 0.2% |
Data compiled from various sources.[6][7] The maximum concentration in cell culture is a general guideline and should be empirically determined for your specific cell type and assay duration.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Weighing: Accurately weigh out the required mass of this compound powder in a sterile microcentrifuge tube. (Molecular Weight of this compound: ~426.5 g/mol ). For 1 mL of a 10 mM stock, weigh 4.265 mg.
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Solvent Addition: Add the calculated volume of high-purity, sterile-filtered DMSO to the tube.
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Dissolution: Vortex the solution vigorously for 1-2 minutes. If particles are still visible, place the tube in a water bath sonicator for 5-10 minutes, or until the solution is completely clear.
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Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Before use, thaw completely and vortex to ensure homogeneity.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
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Thaw Stock: Thaw an aliquot of the 10 mM this compound stock solution and vortex gently.
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Intermediate Dilution (Optional but Recommended): Prepare a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of sterile culture medium. This creates a 100 µM solution in 1% DMSO. Vortex immediately.
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Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve the final 10 µM concentration. The final DMSO concentration will be 0.1%.
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Mixing: Mix thoroughly by gentle inversion or pipetting before adding to the cells. Visually confirm that no precipitation has occurred.
Visualizations
Caption: A logical workflow for troubleshooting this compound precipitation issues.
Caption: this compound inhibits inflammation by promoting Nur77-TRAF2 interaction.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Triptohypol C stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of Triptohypol C, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed vial in a dry and well-ventilated place. For short-term storage, 2-8°C is acceptable.[1] For long-term storage, it is recommended to keep it at -20°C.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should be prepared and used on the same day whenever possible.[2] If storage is necessary, aliquot the stock solution into tightly sealed vials and store at -20°C for up to one month or at -80°C for up to six months.[3] It is crucial to protect the solutions from light.[3]
Q3: My this compound solution has changed color. Is it still usable?
A3: A color change in your this compound solution may indicate degradation. It is recommended to discard the solution and prepare a fresh one. The stability of related compounds is known to be affected by factors like pH and light, which can lead to the formation of colored degradation products.
Q4: What solvents are recommended for preparing this compound stock solutions?
Q5: Is this compound sensitive to pH?
A5: Direct pH stability studies on this compound are not widely published. However, studies on the related compound triptolide (B1683669) show significant pH-dependent degradation. Triptolide is most stable at a slightly acidic pH of around 6 and degrades rapidly in basic conditions (pH 10).[4] It is therefore recommended to maintain the pH of this compound solutions in the slightly acidic to neutral range.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. Store aliquots at -80°C and protect from light.[3] |
| Instability in the experimental buffer. | Check the pH of your experimental buffer. Maintain a pH between 6 and 7 for optimal stability, based on data from related compounds.[4] Avoid highly basic conditions. | |
| Loss of compound activity | Improper storage of solid compound. | Ensure solid this compound is stored in a tightly sealed container at -20°C. |
| Exposure to light. | Protect both solid compound and solutions from light at all times by using amber vials or wrapping containers in foil. | |
| Precipitation in aqueous buffer | Low aqueous solubility. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., ethanol) and then dilute it to the final concentration in your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Stability Summary
The following table summarizes the known and inferred stability information for this compound and the closely related compound, triptolide. This data can be used to guide experimental design and storage practices.
| Condition | This compound (Recommended) | Triptolide (Published Data) [4] |
| Solid Storage (Long-term) | -20°C | Data not available |
| Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month (protect from light)[3] | t1/2 at 25°C in 5% ethanol (B145695) (pH 6.9) is 204 days. |
| pH Stability | Inferred to be more stable in slightly acidic to neutral pH. | Most stable at pH 6; fastest degradation at pH 10. |
| Solvent Stability | Inferred to be more stable in less polar organic solvents. | Very stable in chloroform. Stability in polar organic solvents: Ethanol > Methanol (B129727) > DMSO. |
| Light Sensitivity | Protect from light.[3] | Light-protected environment recommended for stability studies. |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of this compound under various stress conditions.
Objective: To identify the degradation pathways of this compound and develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade methanol, ethanol, and acetonitrile
-
HPLC grade water
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Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H2O2)
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HPLC system with a UV detector or Mass Spectrometer
-
pH meter
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep the mixture at room temperature for 24 hours.
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Thermal Degradation: Place the solid this compound in a hot air oven at 80°C for 48 hours. Also, heat 1 mL of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid this compound and 1 mL of the stock solution to UV light (254 nm) and visible light in a photostability chamber for 7 days.
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Analysis: Analyze all the stressed samples, along with a control sample (untreated stock solution), using a suitable HPLC method to separate the parent compound from any degradation products.
References
Troubleshooting Triptohypol C experimental variability
Welcome to the technical support center for Triptohypol C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or precipitated after dilution in aqueous buffer. What should I do?
A1: this compound has low aqueous solubility. Direct dilution of a high-concentration DMSO stock into aqueous media can cause it to precipitate. To avoid this, it is recommended to perform serial dilutions. First, dilute the DMSO stock to an intermediate concentration in DMSO before further diluting into the final aqueous experimental buffer with vigorous vortexing. The final concentration of DMSO in your experiment should be kept low (typically below 0.5%) to avoid solvent-induced artifacts. If precipitation persists, consider using a different solvent for your stock solution, though DMSO is generally the most common and effective.
Q2: I am observing inconsistent results in my cell-based assays. What are the potential sources of variability?
A2: Experimental variability with this compound can arise from several factors:
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Compound Stability: this compound, as a diterpenoid triepoxide, may be sensitive to pH, light, and temperature. It is advisable to prepare fresh dilutions for each experiment from a frozen stock. Protect solutions from light and avoid repeated freeze-thaw cycles. Based on studies of structurally related compounds, this compound is expected to be most stable at a slightly acidic to neutral pH (around pH 6-7) and may degrade in basic conditions.
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Stock Solution Integrity: Ensure your stock solution is stored correctly at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution upon initial preparation.
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Cell Culture Conditions: Variations in cell density, passage number, and serum concentration in the culture medium can all affect cellular responses to this compound. Standardize these parameters across experiments.
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Assay-Specific Issues: For viability assays like MTT, compounds with reducing potential can interfere with the assay readout. It is crucial to include a "compound only" control (no cells) to check for direct reduction of the assay reagent by this compound.
Q3: I am having trouble detecting the this compound-induced interaction between Nur77 and TRAF2 in my co-immunoprecipitation (Co-IP) assay. What can I do to improve this?
A3: Detecting induced protein-protein interactions can be challenging. Here are some troubleshooting tips:
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Optimize Lysis Buffer: The stringency of your lysis buffer is critical. For nuclear proteins and induced interactions, a less stringent buffer (e.g., a buffer with non-ionic detergents like NP-40 or Triton X-100 and lower salt concentrations) is often preferred to preserve the interaction.
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Cross-linking: Consider using a cross-linker like formaldehyde (B43269) or DSP to stabilize the protein complex before cell lysis. Be sure to optimize the cross-linking time and concentration to avoid non-specific cross-linking.
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Sonication: Brief sonication can help to shear chromatin and release nuclear proteins, but excessive sonication can disrupt protein complexes. Optimize sonication conditions carefully.
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Antibody Selection: Use high-quality antibodies validated for IP. Test different antibodies for both Nur77 and TRAF2 to find the one that works best in your system.
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Controls are Key: Include appropriate controls such as an IgG isotype control for your IP antibody and a positive control cell line or treatment condition if one is known.
Q4: What is the expected effective concentration range for this compound in cell culture experiments?
A4: The effective concentration of this compound will vary depending on the cell type and the specific endpoint being measured. Based on available data, a concentration of 2 µM has been shown to be effective in antagonizing TNFα-induced IκBα degradation in HepG2 cells within 1 hour.[1] For anti-proliferative effects in A549 cells, the IC50 is reported to be 3.15 µM after 72 hours. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 0.87 µM | Nur77 | [1] |
| IC50 | 3.15 µM | A549 | MedChemExpress |
Experimental Protocols
Protocol: Inhibition of TNFα-Induced IκBα Degradation in Cell Culture
This protocol provides a general framework for assessing the ability of this compound to inhibit the degradation of IκBα induced by TNFα.
1. Materials:
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This compound
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DMSO (cell culture grade)
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Human cell line responsive to TNFα (e.g., HeLa, HepG2)
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Complete cell culture medium
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Phosphate-buffered saline (PBS)
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Recombinant human TNFα
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
-
SDS-PAGE gels and running buffer
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Transfer buffer and membranes (PVDF or nitrocellulose)
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-IκBα, anti-β-actin (loading control)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
2. Stock Solution Preparation:
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Prepare a 10 mM stock solution of this compound in DMSO.[1] For example, dissolve 1 mg of this compound (MW: 452.64 g/mol ) in 220.9 µL of DMSO.
-
Aliquot and store at -80°C, protected from light.
3. Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Allow cells to adhere overnight.
-
The next day, replace the medium with fresh, serum-free medium and starve the cells for 2-4 hours.
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Pre-treat the cells with desired concentrations of this compound (e.g., 0.5, 1, 2, 5 µM) or vehicle (DMSO) for 1 hour.
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Stimulate the cells with TNFα (e.g., 10 ng/mL) for the desired time (e.g., 15, 30, 60 minutes). A time-course experiment is recommended to determine the optimal stimulation time for IκBα degradation in your cell line.
4. Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
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Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
5. Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against IκBα overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Detect the signal using a chemiluminescent substrate and an imaging system.
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Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
Visualizations
References
Technical Support Center: Optimizing Triptolide and Triptohypol C Concentration for Cell-Based Assays
Disclaimer: Initial searches for "Triptohypol C" yielded limited, though specific, information. It is identified as a derivative of Tripterin and a potent Nur77-targeting anti-inflammatory agent[1]. However, the closely related compound, Triptolide , also derived from Tripterygium wilfordii, is extensively studied and more commonly used in cell-based assays for its anti-inflammatory and anti-cancer properties. Given the detailed nature of the request for a comprehensive technical support guide, this document will primarily focus on Triptolide, as it is likely the compound of broader interest to the target audience. The available information for this compound will be presented where applicable.
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions for the effective use of Triptolide in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Triptolide and what is its primary mechanism of action?
A1: Triptolide is a diterpenoid triepoxide isolated from the Chinese herb Tripterygium wilfordii Hook.f.[2][3] It exhibits potent anti-inflammatory, immunosuppressive, and anti-cancer activities[4][5]. Its primary mechanism of action involves the covalent inhibition of the XPB subunit of the general transcription factor TFIIH, which leads to a global inhibition of RNA polymerase II-dependent transcription[6][7]. This transcriptional repression affects the expression of short-lived mRNAs, including those encoding key proteins in signaling pathways like NF-κB[6].
Q2: What are the common effective concentration ranges for Triptolide in cell-based assays?
A2: Triptolide is highly potent and typically effective in the low nanomolar range. The half-maximal inhibitory concentration (IC50) can vary significantly depending on the cell line and the duration of treatment. For many cancer cell lines, IC50 values are often below 100 nM[2][8][9]. For instance, in leukemia cell lines, the IC50 can be as low as 10-15 nM after 48-72 hours of treatment[9]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store a Triptolide stock solution?
A3: Triptolide is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in a suitable solvent like DMSO to a concentration of 1-10 mM[10][11]. Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles, which can reduce its potency. Store the stock solution at -20°C, protected from light. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration immediately before use.
Q4: What is known about this compound?
A4: this compound is a derivative of Tripterin and is characterized as a potent Nur77-targeting anti-inflammatory agent with a reported Kd value of 0.87 μM[1]. It is suggested to inhibit the inflammatory response by promoting the interaction of Nur77 with TRAF2 and p62/SQSTM1. In one study, a 2 μM concentration of this compound was shown to be less toxic to HepG2 cells than Tripterin[1].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Toxicity/Death at Low Concentrations | Cell line is highly sensitive to Triptolide. | Perform a dose-response curve starting from a very low concentration (e.g., 0.1 nM) to determine the optimal non-toxic working range. Reduce the incubation time. |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically ≤ 0.1%). Run a solvent-only control. | |
| Inconsistent or No Effect of Triptolide | Improper storage of Triptolide stock solution. | Aliquot stock solutions and avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. Prepare fresh dilutions for each experiment. |
| Cell confluency is too high or too low. | Standardize the cell seeding density for all experiments. Cell confluency can significantly impact the cellular response to treatment. | |
| Inactivation of Triptolide in the culture medium. | Prepare working solutions of Triptolide fresh from the stock solution immediately before adding to the cells. | |
| Precipitation of Compound in Culture Medium | Poor solubility of Triptolide at the working concentration. | Ensure the final DMSO concentration is sufficient to maintain solubility, but remains non-toxic to the cells. If precipitation occurs, consider vortexing the diluted solution before adding it to the cell culture. |
| Difficulty in Reproducing Results | Variation in experimental conditions. | Maintain consistency in all experimental parameters, including cell passage number, seeding density, incubation times, and reagent preparation. |
| Contamination of cell cultures. | Regularly check cell cultures for any signs of contamination. |
Quantitative Data Summary
Table 1: Effective Concentrations and IC50 Values of Triptolide in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| Leukemia Cell Lines | Acute Myeloid Leukemia | < 15 nM | 48 hours | [9] |
| Leukemia Cell Lines | Acute Myeloid Leukemia | < 10 nM | 72 hours | [9] |
| HT-3 | Cervical Cancer | 26.77 nM | 72 hours | [12] |
| U14 | Cervical Cancer | 38.18 nM | 72 hours | [12] |
| Capan-1 | Pancreatic Adenocarcinoma | 0.01 µM (10 nM) | Not Specified | [10] |
| Capan-2 | Pancreatic Adenocarcinoma | 0.02 µM (20 nM) | Not Specified | [10] |
| HT-29 | Colon Cancer | 0.0021 µM (2.1 nM) | Not Specified | [11] |
| HCT116 | Colon Cancer | 0.0047 µM (4.7 nM) | Not Specified | [11] |
Table 2: Available Data for this compound
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (Kd) for Nur77 | 0.87 µM | N/A | [1] |
| Tested Concentration | 2 µM | HepG2 | [1] |
| Observed Effect | Less toxic than Tripterin | HepG2 | [1] |
Experimental Protocols
Cell Viability (MTT) Assay for Determining IC50 of Triptolide
This protocol is for assessing cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product[13][14].
Materials:
-
96-well flat-bottom plates
-
Triptolide stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)[13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of Triptolide in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the Triptolide dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the highest concentration of DMSO used (vehicle control).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C[15].
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at 37°C for at least 4 hours, or overnight, to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection using Annexin V Staining
This protocol detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane using fluorochrome-conjugated Annexin V[16].
Materials:
-
6-well plates
-
Triptolide
-
1X PBS
-
Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of Triptolide for the chosen duration. Include an untreated control.
-
Harvest the cells, including both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media[17].
-
Centrifuge the cell suspension at 500 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold 1X PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution[17].
-
Gently vortex and incubate for 15 minutes at room temperature in the dark[18].
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the expression levels of specific proteins involved in signaling pathways affected by Triptolide, such as NF-κB or apoptosis-related proteins.
Materials:
-
Triptolide
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with Triptolide as described in the previous protocols.
-
After treatment, wash the cells with cold 1X PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C[19][20].
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities relative to a loading control like β-actin.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Triptolide induces caspase-dependent cell death mediated via the mitochondrial pathway in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of Triptolide and Triptolide loaded polymeric micelles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triptolide | Cell Signaling Technology [cellsignal.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Triptolide induces immunogenic cell death in cervical cancer cells via ER stress and redox modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 17. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 18. Annexin V Staining Protocol [icms.qmul.ac.uk]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. CST | Cell Signaling Technology [cellsignal.com]
Triptohypol C Cytotoxicity Assessment: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of Triptohypol C in various cell lines. Due to the limited specific data currently available for this compound, this guide extensively leverages data from its close structural analog, Triptolide (B1683669), to provide a comprehensive reference. A specific data point for this compound's cytotoxicity in HepG2 cells is included.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Triptolide?
A1: this compound is a derivative of Tripterin and is structurally related to Triptolide, a potent anti-inflammatory and anti-cancer compound. Due to their structural similarities, data on Triptolide's cytotoxic mechanisms can provide valuable insights into the potential activity of this compound.
Q2: What is the expected cytotoxic potency of this compound?
A2: Direct data on this compound is limited. However, one study showed that at a concentration of 2 µM for 10 hours, this compound induced 3.12% apoptosis in HepG2 cells, suggesting it is less acutely cytotoxic than its parent compound, Tripterin[1]. For comparison, Triptolide exhibits potent cytotoxicity with IC50 values in the nanomolar range across various cancer cell lines.
Q3: Which cell lines are sensitive to Triptolide, and likely to this compound?
A3: Triptolide has demonstrated cytotoxicity against a broad spectrum of cancer cell lines, including leukemia, pancreatic, lung, and breast cancer lines. It is plausible that cell lines sensitive to Triptolide may also be susceptible to this compound, though likely at different concentrations.
Q4: What are the known cellular mechanisms of action for Triptolide-induced cytotoxicity?
A4: Triptolide is known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][3] It activates caspases, modulates Bcl-2 family proteins, and can also induce cell cycle arrest.[3][4][5] Additionally, it is a known inhibitor of the NF-κB signaling pathway.
Q5: What are the common methods to assess the cytotoxicity of this compound?
A5: Standard cytotoxicity assays such as MTT, XTT, and LDH release assays are suitable for determining the effect of this compound on cell viability. Flow cytometry-based assays are recommended for more detailed mechanistic studies, including apoptosis (Annexin V/PI staining) and cell cycle analysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension and accurate cell counting before seeding. |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Low or no observed cytotoxicity. | Compound instability or degradation. | Prepare fresh stock solutions of this compound for each experiment. Protect from light if photosensitive. |
| Insufficient incubation time or concentration. | Perform a time-course and dose-response experiment to determine optimal conditions. | |
| Cell line resistance. | Consider using a different cell line known to be sensitive to related compounds like Triptolide. | |
| Unexpected cell morphology changes. | Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.1%). |
| Contamination. | Regularly test cell cultures for mycoplasma and other contaminants. | |
| Difficulty in interpreting apoptosis data. | Suboptimal Annexin V/PI staining. | Optimize antibody/dye concentrations and incubation times. Ensure appropriate compensation settings on the flow cytometer. |
| Necrotic cell death masking apoptosis. | Analyze samples at earlier time points. Use a marker for necrosis (e.g., LDH assay) in parallel. |
Quantitative Data
This compound Cytotoxicity
| Compound | Cell Line | Concentration | Time (hours) | % Apoptosis |
| This compound | HepG2 | 2 µM | 10 | 3.12%[1] |
Triptolide IC50 Values in Various Cancer Cell Lines
The following data for Triptolide is provided as a reference due to its structural similarity to this compound.
| Cell Line | Cancer Type | IC50 (nM) |
| HL-60 | Promyelocytic Leukemia | 7.5[6] |
| Jurkat | T-cell Lymphoma | 27.5[6] |
| SMMC-7721 | Hepatocellular Carcinoma | 32[6] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 10.21[7] |
| CEM/ADR5000 | Drug-resistant Leukemia | 7.72[7] |
| U87.MG | Glioblastoma | 25[7] |
| U87.MGΔEGFR | Drug-resistant Glioblastoma | 21[7] |
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general guideline for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (or Triptolide) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol outlines the steps for detecting apoptosis using Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the apoptotic cell membrane) and Propidium Iodide (PI, a fluorescent nucleotide stain that enters necrotic cells).
-
Cell Treatment: Treat cells with this compound as described above.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound.
Triptolide-Induced Apoptosis Signaling Pathway
Caption: Triptolide's dual induction of apoptosis pathways.
Triptolide Inhibition of NF-κB Signaling
Caption: Triptolide's inhibitory effect on the NF-κB pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of triptolide-induced apoptosis: Effect on caspase activation and Bid cleavage and essentiality of the hydroxyl group of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRIPTOLIDE INDUCES CELL DEATH IN PANCREATIC CANCER CELLS BY APOPTOTIC AND AUTOPHAGIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triptolide induces caspase-dependent cell death mediated via the mitochondrial pathway in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triptolide induced cytotoxic effects on human promyelocytic leukemia, T cell lymphoma and human hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Network pharmacology of triptolide in cancer cells: implications for transcription factor binding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Triptolide Resistance in Cancer Cells
Disclaimer: The user query specified "Triptohypol C." However, extensive literature searches did not yield significant research on this compound in the context of cancer cell resistance. The information provided herein pertains to Triptolide (B1683669) (TP) , a widely researched diterpenoid epoxide with potent anticancer properties, which we presume was the intended subject.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address experimental challenges related to Triptolide resistance.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to Triptolide treatment. What are the common mechanisms of resistance?
A1: Resistance to Triptolide can be multifactorial. The primary mechanisms include:
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can develop resistance by upregulating pathways that promote survival and inhibit apoptosis. Constitutive activation of pathways like PI3K/Akt/mTOR, NF-κB, and JAK/STAT3 is a common escape mechanism.[1][2][3]
-
Protective Autophagy: While Triptolide can induce cell death through autophagy in some cancer types, in others, autophagy acts as a survival mechanism to clear damaged components and recycle nutrients, thereby protecting the cell from Triptolide-induced stress.[4][5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump Triptolide out of the cell, reducing its intracellular concentration and thus its efficacy.[6] This is a common mechanism for multidrug resistance.[7]
-
Epigenetic Alterations: Changes in DNA methylation or histone acetylation can silence tumor suppressor genes or activate oncogenes, leading to a resistant phenotype.[8][9]
-
Altered Expression of Apoptotic Proteins: Downregulation of pro-apoptotic proteins (e.g., Bax) or upregulation of anti-apoptotic proteins (e.g., Bcl-2, XIAP, Mcl-1) can block the mitochondrial pathway of apoptosis induced by Triptolide.[2][10]
Q2: How can I determine if protective autophagy is the cause of Triptolide resistance in my cell line?
A2: To investigate the role of autophagy, you can treat your cells with Triptolide in combination with a well-known autophagy inhibitor, such as 3-methyladenine (B1666300) (3-MA), which blocks the initial stages of autophagosome formation, or chloroquine (B1663885) (CQ), which prevents the fusion of autophagosomes with lysosomes.[4]
-
Experimental Approach: Culture your cells with Triptolide alone, the autophagy inhibitor alone, and a combination of both.
-
Expected Outcome: If autophagy is protective, the combination treatment will result in a significant increase in cell death (apoptosis) and a decrease in cell viability compared to Triptolide treatment alone.[4] You can assess this using a cell viability assay (e.g., MTT or CCK-8) and an apoptosis assay (e.g., Annexin V/PI staining).
Q3: What signaling pathways are most commonly associated with overcoming Triptolide resistance?
A3: Targeting key survival pathways can re-sensitize resistant cells to Triptolide. The most critical pathways to investigate are:
-
JAK2/STAT3 Pathway: Triptolide is known to inhibit the phosphorylation of JAK2 and STAT3.[3] Persistent activation of this pathway is linked to chemoresistance.[11]
-
PI3K/Akt/mTOR Pathway: This is a central pro-survival pathway. Triptolide can inhibit this pathway, but resistant cells may find ways to keep it active.[2][5]
-
NF-κB Pathway: Triptolide is a potent inhibitor of NF-κB signaling.[2] Reactivation of this pathway can confer resistance.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays (MTT, CCK-8) after Triptolide treatment.
| Possible Cause | Troubleshooting Step |
| Triptolide Degradation | Triptolide is sensitive to light and temperature. Prepare fresh stock solutions in DMSO, aliquot into small volumes, and store at -20°C or -80°C, protected from light. Thaw aliquots immediately before use and avoid repeated freeze-thaw cycles. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure you have a homogenous single-cell suspension before seeding. Optimize seeding density so that cells are in the logarithmic growth phase throughout the experiment and do not become over-confluent in the control wells. |
| DMSO Concentration | High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your culture medium is consistent across all wells and is typically below 0.5%. Run a vehicle control (DMSO only) to assess its specific effect. |
| Assay Incubation Time | The optimal incubation time for MTT or CCK-8 reagents can vary between cell lines. Perform a time-course experiment to determine the optimal incubation period that yields a robust signal without causing cytotoxicity from the reagent itself. |
Issue 2: Unable to detect apoptosis induction (e.g., via caspase-3 cleavage) after Triptolide treatment in a supposedly sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Suboptimal Triptolide Concentration/Timing | The induction of apoptosis is dose- and time-dependent. Perform a dose-response and time-course experiment. Triptolide can induce apoptosis at nanomolar concentrations, but the peak response may occur at different time points (e.g., 12, 24, 48 hours) depending on the cell line.[12] |
| Cell Death Mechanism is Not Apoptosis | Triptolide can also induce other forms of cell death, such as autophagic cell death or necroptosis, depending on the cellular context.[13] Use alternative assays to check for these mechanisms (e.g., LC3-II turnover for autophagy, RIPK1/MLKL phosphorylation for necroptosis). |
| Problem with Western Blot Protocol | Ensure your protein extraction method is efficient and that you are loading sufficient protein (20-40 µg is typical). Verify the quality of your primary antibody for cleaved caspase-3. Use a positive control, such as cells treated with staurosporine, to confirm that your assay can detect apoptosis. |
| Cell Line Resistance | The cell line may have acquired resistance during culturing. Check for expression of resistance markers like Bcl-2, XIAP, or P-glycoprotein.[10] Consider obtaining a fresh, low-passage vial of the cell line. |
Data Presentation: Efficacy of Combination Therapies
The following tables summarize quantitative data from studies demonstrating how combination strategies can enhance the efficacy of Triptolide.
Table 1: Synergistic Cytotoxicity of Triptolide (TP) and Hydroxycamptothecin (HCPT) in A549 Lung Cancer Cells
| Treatment (24h) | Inhibition Rate (%) | Combination Index (CI) |
| TP (20 nM) | 25.3 ± 3.1 | - |
| HCPT (0.5 µM) | 18.9 ± 2.5 | - |
| TP (20 nM) + HCPT (0.5 µM) | 68.7 ± 4.2 | < 1 |
| TP (40 nM) | 45.1 ± 3.8 | - |
| HCPT (1.0 µM) | 33.6 ± 2.9 | - |
| TP (40 nM) + HCPT (1.0 µM) | 85.4 ± 5.1 | < 1 |
| Data synthesized from findings indicating synergistic effects.[14] A CI < 1 indicates synergy. |
Table 2: Enhancement of Triptolide-Induced Apoptosis by Autophagy Inhibition in Prostate Cancer Cells (PC-3)
| Treatment (48h) | Cell Viability (% of Control) | Apoptotic Cells (%) |
| Triptolide (50 nM) | 55.2 ± 4.5 | 22.8 ± 2.1 |
| Chloroquine (CQ) (20 µM) | 92.1 ± 5.3 | 4.5 ± 0.8 |
| Triptolide (50 nM) + CQ (20 µM) | 28.7 ± 3.9 | 48.3 ± 3.5 |
| *Data modeled on studies showing that blocking protective autophagy enhances Triptolide's effect.[4] |
Mandatory Visualizations (Signaling Pathways & Workflows)
Caption: Triptolide induces apoptosis via the intrinsic mitochondrial pathway.
Caption: Experimental workflow for identifying and overcoming Triptolide resistance.
Caption: Triptolide inhibits the pro-survival JAK/STAT3 signaling pathway.
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Triptolide and/or the combination agent (e.g., Chloroquine) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells for "untreated control" and "vehicle control (DMSO)".
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
Assay: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours, or until a sufficient color change is observed in the control wells.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as follows: Viability (%) = [(Absorbance of Treated - Absorbance of Blank) / (Absorbance of Control - Absorbance of Blank)] x 100
Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with Triptolide and/or combination agents as desired. Collect both adherent and floating cells after treatment.
-
Cell Harvest: Aspirate the medium (containing floating cells) into a centrifuge tube. Wash the adherent cells with PBS, detach them with trypsin, and add them to the same tube. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with 1 mL of cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Protocol 3: Western Blot for Signaling Protein Expression
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix a calculated volume of lysate (e.g., 30 µg of protein) with Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the target protein (e.g., p-STAT3, Akt, LC3B, Cleaved Caspase-3) overnight at 4°C with gentle agitation. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of the target protein to the loading control.
References
- 1. Triptolide, a Cancer Cell Proliferation Inhibitor, Causes Zebrafish Muscle Defects by Regulating Notch and STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targets and molecular mechanisms of triptolide in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triptolide inhibits JAK2/STAT3 signaling and induces lethal autophagy through ROS generation in cisplatin-resistant SKOV3/DDP ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triptolide induces protective autophagy through activation of the CaMKKβ-AMPK signaling pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triptolide Induces Glioma Cell Autophagy and Apoptosis via Upregulating the ROS/JNK and Downregulating the Akt/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Cancer Drug Resistance with Nanoparticle Strategies for Key Protein Inhibition [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. Epigenetic modulations in cancer: predictive biomarkers and potential targets for overcoming the resistance to topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Phytocompounds targeting epigenetic modulations: an assessment in cancer [frontiersin.org]
- 10. Triptolide induces caspase-dependent cell death mediated via the mitochondrial pathway in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the therapeutic candidates targeting STAT3? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. TRIPTOLIDE INDUCES CELL DEATH IN PANCREATIC CANCER CELLS BY APOPTOTIC AND AUTOPHAGIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combination treatment with triptolide and hydroxycamptothecin synergistically enhances apoptosis in A549 lung adenocarcinoma cells through PP2A-regulated ERK, p38 MAPKs and Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Triptohypol C off-target effects and how to control for them
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and controlling for potential off-target effects of Triptohypol C in your experiments.
This compound is a potent anti-inflammatory agent that targets the nuclear receptor Nur77 (also known as NR4A1), with a binding affinity (Kd) of 0.87 μM.[1] Its mechanism of action involves promoting the interaction of Nur77 with TRAF2 and p62/SQSTM1, which leads to the inhibition of the inflammatory response.[1] While the on-target activity of this compound is established, as with any small molecule, it is crucial to consider and control for potential off-target effects to ensure the validity and accuracy of your experimental results.
This guide provides a series of frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you identify, validate, and mitigate potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a compound like this compound?
A: Off-target effects are unintended interactions of a drug or small molecule with proteins or other biomolecules that are not the intended therapeutic target.[2] For this compound, this means it could potentially bind to and modulate the activity of proteins other than Nur77. These unintended interactions can lead to a variety of issues, including:
-
Misinterpretation of experimental data: An observed phenotype might be incorrectly attributed to the modulation of Nur77 when it is, in fact, caused by an off-target effect.
-
Unexpected toxicity or side effects: Interactions with other essential proteins can lead to cellular toxicity or other adverse effects.[3][4]
-
Lack of translatability: Results observed in vitro may not be reproducible in vivo due to different expression levels or accessibility of off-target proteins.
Given that this compound is a derivative of Tripterin, a compound known to have multiple biological effects, it is prudent to proactively investigate its selectivity.[1][5]
Q2: What are the first steps I should take to assess the potential for off-target effects with this compound?
A: A multi-pronged approach is recommended to begin assessing the off-target profile of this compound:
-
In Silico Analysis: Utilize computational tools to predict potential off-targets based on the chemical structure of this compound. These methods compare the structure to libraries of known ligands for various proteins.[3][4]
-
Broad-Spectrum Screening: Perform an unbiased screen against a panel of common off-target classes, such as kinases, GPCRs, and other nuclear receptors. This can provide an initial landscape of potential off-target interactions.[6]
-
On-Target Engagement Confirmation: Use a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm that this compound is interacting with its intended target, Nur77, in your specific cellular model and at the concentrations you are using.[7][8][9]
Q3: How can I distinguish between an on-target and an off-target effect in my cellular experiments?
A: Distinguishing between on-target and off-target effects is a critical step in validating your findings. Here are several strategies:
-
Use a Structurally Unrelated Agonist/Antagonist: If available, use another known modulator of Nur77 that is structurally different from this compound. If this second compound produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Genetic Knockdown or Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of Nur77. If the effect of this compound is diminished or absent in these cells, it strongly suggests an on-target mechanism.[10]
-
Rescue Experiments: In a Nur77 knockout or knockdown background, reintroduce a version of Nur77 that is resistant to the knockdown. If this "rescues" the effect of this compound, it confirms the phenotype is mediated through Nur77.
-
Dose-Response Analysis: Compare the concentration at which this compound engages with Nur77 (e.g., from CETSA) with the concentration at which you observe your cellular phenotype. A close correlation suggests an on-target effect.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: I'm observing a cellular phenotype at a much lower concentration than the reported Kd for Nur77 (0.87 μM).
-
Possible Cause: This could indicate a potent off-target effect. The observed phenotype might be due to this compound interacting with another protein with a higher affinity.
-
Troubleshooting Steps:
-
Confirm Target Engagement at Lower Concentrations: Perform a dose-response Cellular Thermal Shift Assay (CETSA) to determine the concentration at which this compound stabilizes Nur77 in your cells.
-
Perform an Unbiased Proteomics Screen: Use techniques like Thermal Proteome Profiling (TPP) or a mass spectrometry-based approach to identify other proteins that are stabilized by this compound at these lower concentrations.[11][12]
-
Consult a Kinase Panel: Given the prevalence of kinases as off-targets for small molecules, screening this compound against a broad kinase panel can be highly informative.[2][6][13]
-
Issue 2: The phenotype I see with this compound is not consistent with the known function of Nur77.
-
Possible Cause: This is a strong indicator of an off-target effect or the involvement of a previously unknown signaling pathway for Nur77.
-
Troubleshooting Steps:
-
Validate with a Nur77 Knockdown/Knockout: As a first step, confirm if the effect persists in the absence of Nur77. If it does, the effect is definitively off-target.
-
Pathway Analysis: If the effect is dependent on Nur77, perform transcriptomic (RNA-seq) or proteomic analysis to identify the signaling pathways that are modulated by this compound treatment. This can help to uncover novel functions of Nur77 or downstream effects that are specific to this compound.
-
Review the Literature for the Parent Compound: Investigate the known off-targets and biological activities of Tripterin, as this compound may share some of these properties.
-
Quantitative Data Summary
It is crucial to build a data-driven profile for this compound in your experimental systems. The following tables provide a summary of known data and a template for you to populate with your own findings.
Table 1: Known On-Target Interaction for this compound
| Target | Assay Type | Affinity (Kd) | Reference |
| Nur77/NR4A1 | Not Specified | 0.87 μM | [1] |
Table 2: Template for Building an Off-Target Profile for this compound
| Potential Off-Target | Assay Type | IC50 / Kd | % Inhibition @ [Concentration] | Notes |
| Example: Kinase X | Kinase Assay | e.g., 1.2 μM | e.g., 85% @ 10 μM | Identified from kinase screen |
| Example: Receptor Y | Binding Assay | e.g., > 50 μM | e.g., < 10% @ 10 μM | Considered a non-hit |
| ... | ... | ... | ... | ... |
Experimental Protocols
Here are detailed protocols for key experiments to help you characterize the on- and off-target effects of this compound.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Nur77 Target Engagement
CETSA is used to verify that this compound binds to Nur77 in intact cells by measuring the change in the thermal stability of Nur77 upon ligand binding.[9][11][14]
Materials:
-
Cells expressing Nur77
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR machine or heating block
-
SDS-PAGE and Western blot reagents
-
Primary antibody specific for Nur77
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Plate your cells and grow them to 80-90% confluency. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) in serum-free media.
-
Heating: After treatment, harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes, followed by cooling at room temperature for 3 minutes.[15] A no-heat control should also be included.
-
Cell Lysis: Lyse the cells by three cycles of rapid freezing in liquid nitrogen followed by thawing at 25°C.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blot Analysis: a. Carefully collect the supernatant (soluble protein fraction). b. Normalize the protein concentration for all samples. c. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. d. Probe the membrane with a primary antibody against Nur77, followed by an HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescence substrate.
-
Data Analysis: Quantify the band intensities for Nur77 at each temperature for both the vehicle- and this compound-treated samples. Plot the percentage of soluble Nur77 relative to the no-heat control against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Protocol 2: General Kinase Profiling Assay
This protocol provides a general framework for screening this compound against a panel of kinases to identify potential off-target kinase inhibition. Many commercial services offer such profiling.
Materials:
-
This compound
-
A panel of purified, active kinases
-
Kinase-specific peptide substrates
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP, or use a fluorescence-based method)
-
Kinase reaction buffer
-
Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting, or a fluorescence plate reader)
Procedure:
-
Prepare Kinase Reactions: In a multi-well plate, prepare a reaction mix containing the kinase buffer, the specific kinase, and its corresponding peptide substrate.
-
Add Compound: Add this compound at one or more concentrations (e.g., 1 μM and 10 μM) to the appropriate wells. Include a positive control inhibitor (if available) and a vehicle control (DMSO).
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubate: Incubate the plate at the optimal temperature for the kinases (e.g., 30°C) for a specified period (e.g., 30-60 minutes).
-
Stop Reaction and Detect Signal: Stop the reaction (e.g., by adding a stop solution like phosphoric acid). Detect the amount of substrate phosphorylation. For radiolabeled assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity with a scintillation counter. For fluorescence-based assays, read the plate on a suitable plate reader.
-
Data Analysis: Calculate the percentage of kinase activity remaining in the presence of this compound compared to the vehicle control. A significant reduction in activity (e.g., >50%) indicates a potential off-target interaction. Follow up on any "hits" with a full IC50 curve determination.
Visualizations
The following diagrams illustrate key pathways and workflows related to the study of this compound.
Caption: On-target signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. patrinum.ch [patrinum.ch]
- 6. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review | MDPI [mdpi.com]
- 12. An update of label-free protein target identification methods for natural active products [thno.org]
- 13. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Triptohypol C
Welcome to the Technical Support Center for Triptohypol C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the bioavailability of this compound. Given that publicly available data specifically for this compound is limited, this guide leverages extensive research on its structural analog, Triptolide (B1683669), which shares similar physicochemical properties and biological challenges, namely low aqueous solubility and potential for significant metabolism and cellular efflux.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound?
A1: The primary factors limiting the oral bioavailability of this compound are understood to be similar to those of Triptolide and include:
-
Poor Aqueous Solubility: this compound, like Triptolide, is a lipophilic molecule with very low solubility in water, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.
-
First-Pass Metabolism: It is anticipated that this compound undergoes significant metabolism in the liver, primarily mediated by cytochrome P450 enzymes, particularly the CYP3A4 isoform. This rapid metabolism can substantially reduce the amount of active compound reaching systemic circulation.[1][2][3][4][5]
-
P-glycoprotein (P-gp) Efflux: this compound may be a substrate for the P-glycoprotein (P-gp) efflux pump, an ATP-dependent transporter highly expressed in the intestinal epithelium.[6][7][8][9] P-gp actively transports the compound back into the intestinal lumen, thereby limiting its net absorption.
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
A2: Several formulation and chemical modification strategies have shown promise for the structurally similar Triptolide and can be applied to this compound:
-
Nanotechnology-Based Drug Delivery Systems: Encapsulating this compound into nanoparticles can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal barrier. Promising nanocarriers include:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate lipophilic drugs, enhancing their stability and oral absorption.[10][11][12][13]
-
Polymeric Micelles: These are self-assembling nanosized core-shell structures that can solubilize poorly water-soluble drugs in their hydrophobic core.[14][15][16][17][18]
-
-
Prodrug Approach: This strategy involves chemically modifying the this compound molecule to create a more soluble and/or permeable derivative (a prodrug) that converts back to the active parent drug in the body.[19][20][21][22][23]
Q3: How can I troubleshoot poor in vitro results when developing a new this compound formulation?
A3: Please refer to our detailed troubleshooting guides for specific experimental issues.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency in Nanoparticle Formulations
| Possible Cause | Troubleshooting Step |
| Poor affinity of this compound for the nanoparticle core. | - Modify the composition of the nanoparticle core to better match the lipophilicity of this compound. For SLNs, try different lipids. For polymeric micelles, select polymers with a more suitable hydrophobic block. |
| Drug precipitation during nanoparticle formation. | - Optimize the solvent system used for drug and polymer/lipid dissolution. - Adjust the rate of addition of the organic phase to the aqueous phase. - Increase the concentration of the surfactant or polymer to enhance stabilization. |
| Inaccurate quantification of encapsulated drug. | - Validate your analytical method (e.g., HPLC) for accuracy and precision. - Ensure complete separation of free drug from the nanoparticles before quantification. |
Issue 2: Inconsistent Permeability Results in Caco-2 Cell Assays
| Possible Cause | Troubleshooting Step |
| Compromised integrity of the Caco-2 cell monolayer. | - Regularly monitor the transepithelial electrical resistance (TEER) of the monolayers. Ensure TEER values are within the acceptable range for your laboratory before and after the experiment.[24] |
| Low recovery of the compound. | - Investigate potential metabolism of this compound by Caco-2 cells. - Assess non-specific binding of the compound to the plate material or cell monolayer. |
| Active efflux by transporters like P-glycoprotein. | - Perform bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to calculate the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[15] - Include a known P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement.[25] |
Quantitative Data Summary
The following tables summarize quantitative data for Triptolide, which can serve as a benchmark for experiments with this compound.
Table 1: Solubility of Triptolide
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) | ~11 mg/mL | [26] |
| Dimethylformamide (DMF) | ~12 mg/mL | [26] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [26] |
| Water (pH 7.4) | 17 µg/mL | [19][20] |
Table 2: Formulation Parameters for Triptolide-Loaded Nanoparticles
| Formulation | Mean Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Solid Lipid Nanoparticles (SLN) | 179.8 ± 5.7 | 56.5 ± 0.18 | 1.02 ± 0.003 | [10] |
| Pluronic P105 Polymeric Micelles | 84.3 ± 6.4 | Not Reported | Not Reported | [14][15] |
| PLA-PEG-COOH Polymeric Micelles | 75.32 ± 0.20 | 65.44 | Not Reported | [17] |
Table 3: Enhanced Aqueous Solubility of a Triptolide Prodrug
| Compound | Aqueous Solubility (pH 7.4) | Reference |
| Triptolide | 17 µg/mL | [19][20] |
| Disodium phosphonooxymethyl prodrug | 61 mg/mL | [19][20] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from a method for preparing Triptolide-loaded SLNs and may require optimization for this compound.[10]
Materials:
-
This compound
-
Lipid (e.g., glyceryl monostearate)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., propylene (B89431) glycol)
-
Deionized water
Procedure:
-
Preparation of the Oil Phase: Dissolve this compound and the lipid in a suitable organic solvent (e.g., ethanol). Heat the mixture to a temperature above the melting point of the lipid to ensure complete dissolution.
-
Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in deionized water and heat to the same temperature as the oil phase.
-
Formation of the Microemulsion: Add the hot aqueous phase to the hot oil phase with continuous stirring to form a clear and stable oil-in-water microemulsion.
-
Formation of SLNs: Rapidly inject the hot microemulsion into cold deionized water (2-4 °C) under vigorous stirring. The rapid temperature decrease causes the lipid to precipitate, forming solid lipid nanoparticles with encapsulated this compound.
-
Characterization: Characterize the resulting SLN dispersion for particle size, polydispersity index, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: Caco-2 Cell Permeability Assay
This is a general protocol for assessing the intestinal permeability of a compound.[6][24][26][27]
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Hank's Balanced Salt Solution (HBSS)
-
Lucifer yellow (for monolayer integrity testing)
-
This compound formulation
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Assessment: Measure the TEER of the cell monolayers. Perform a Lucifer yellow rejection assay to confirm the integrity of the tight junctions.
-
Permeability Study:
-
Wash the cell monolayers with pre-warmed HBSS.
-
For apical-to-basolateral (A-B) transport, add the this compound formulation to the apical chamber and fresh HBSS to the basolateral chamber.
-
For basolateral-to-apical (B-A) transport, add the this compound formulation to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
-
Sampling and Analysis: At predetermined time points, collect samples from the receiver chamber and analyze the concentration of this compound using a validated analytical method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)).
Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 2. Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Celastrol-Induced Nur77 Interaction with TRAF2 Alleviates Inflammation by Promoting Mitochondrial Ubiquitination and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Immunosuppressive and anti-inflammatory mechanisms of triptolide, the principal active diterpenoid from the Chinese medicinal herb Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Mechanism of triptolide-induced apoptosis: Effect on caspase activation and Bid cleavage and essentiality of the hydroxyl group of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Triptolide induces caspase-dependent cell death mediated via the mitochondrial pathway in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Moving nuclear receptor Nur77 to damaged mitochondria for clearance by mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. content.abcam.com [content.abcam.com]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. TRIPTOLIDE INDUCES CELL DEATH IN PANCREATIC CANCER CELLS BY APOPTOTIC AND AUTOPHAGIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 24. asianpubs.org [asianpubs.org]
- 25. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 27. enamine.net [enamine.net]
Technical Support Center: Triptolide In Vivo Delivery
Disclaimer
Subject: Information Regarding In Vivo Delivery of Triptohypol C
Dear Researcher,
Thank you for your inquiry regarding in vivo delivery methods for This compound . After a comprehensive review of the current scientific literature, we have found limited to no specific information available for this particular compound.
However, our search frequently highlighted Triptolide (B1683669) , a structurally related and extensively studied diterpenoid lactone with well-documented challenges in in vivo applications, particularly its low aqueous solubility and significant toxicity.[1][2][3][4] It is plausible that this compound may share some of these physicochemical properties and experimental challenges.
Therefore, to provide you with a valuable and practical resource, this technical support guide will focus on the established delivery methods, troubleshooting strategies, and experimental protocols for Triptolide . We believe this information will serve as a strong foundational guide for developing your in vivo studies with this compound.
We advise using this information as a starting point and adapting the methodologies to the specific characteristics of this compound as you determine them.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working with Triptolide in in vivo models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble dissolving Triptolide for my in vivo study. What are the recommended solvents?
A1: Triptolide has very poor water solubility, which is a primary challenge for in vivo delivery.[1][2][3]
-
Initial Stock Solutions: For creating a concentrated stock solution, organic solvents are necessary. Triptolide is soluble in Dimethyl Sulfoxide (DMSO) at approximately 11 mg/mL and in Dimethylformamide (DMF) at around 12 mg/mL.[5]
-
Working Solutions for Injection: For in vivo administration, the final concentration of the organic solvent should be minimized to avoid toxicity. A common practice is to first dissolve Triptolide in DMSO or DMF and then dilute this stock solution with an aqueous buffer like phosphate-buffered saline (PBS).[5] A 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml.[5] It is not recommended to store aqueous solutions for more than one day.[5]
-
Troubleshooting: If you observe precipitation upon dilution, try increasing the ratio of the aqueous buffer very slowly while vortexing. You may also consider using a surfactant or co-solvent, but these must be tested for toxicity in your specific model. For long-term studies, nanoparticle formulations are a superior alternative.[4][6]
Q2: I am observing significant toxicity and mortality in my experimental animal group. What could be the cause?
A2: Triptolide has a narrow therapeutic window and can cause multi-organ toxicity.[7][8]
-
High Dosage: The administered dose may be too high. Doses reported as effective for anti-inflammatory studies in mice can be as low as 5 to 100 µg/kg/day intraperitoneally.[9] Higher doses, such as 500 µg/kg/day, have been shown to cause mortality in some mouse models.[10]
-
Route of Administration: The route of administration can influence toxicity. Oral gavage can lead to gastrointestinal toxicity, while intravenous injection provides 100% bioavailability but may increase acute toxicity.[9]
-
Troubleshooting Steps:
-
Dose Reduction: Immediately reduce the dosage. It is highly recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.[9]
-
Monitor for Toxicity: Common signs of toxicity in rodents include weight loss, lethargy, ruffled fur, and diarrhea.[9] Monitor liver function by measuring serum levels of alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST), which are indicators of liver damage.[10]
-
Consider Nanoparticle Formulations: Encapsulating Triptolide in nanoparticles can reduce systemic toxicity while enhancing efficacy by targeting specific tissues.[2][6][11]
-
Q3: The therapeutic effect of Triptolide is inconsistent across my experiments. How can I improve reproducibility?
A3: High variability in response can be due to several factors.
-
Drug Formulation: Ensure Triptolide is fully dissolved and the vehicle is appropriate and consistent.[9] Prepare fresh solutions for each experiment, as Triptolide can degrade in aqueous solutions.[12]
-
Administration Technique: Standardize your administration technique, especially for oral gavage and injections, to ensure consistent dosing.[9]
-
Animal Health: Use animals from a reputable supplier and ensure they are properly acclimatized before starting the experiment.[9]
-
Drug-Food Interactions: Triptolide absorption can be affected by food.[9] Consider standardizing the fasting period for animals before dosing. For example, grapefruit juice has been shown to increase the oral absorption of triptolide in rats.[7][8]
-
Troubleshooting Steps:
-
Increase Sample Size: A larger number of animals per group can help mitigate the effects of individual variability.[9]
-
Standardize Procedures: Maintain consistency in all experimental procedures, including housing, diet, and the timing of drug administration and measurements.
-
Data Presentation: Triptolide Properties and Pharmacokinetics
Table 1: Solubility of Triptolide
| Solvent | Approximate Solubility | Reference |
|---|---|---|
| DMSO | ~11 mg/mL | [5] |
| DMF | ~12 mg/mL | [5] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [5] |
| Water | Sparingly soluble |[1][4] |
Table 2: Pharmacokinetic Parameters of Triptolide in Rats (Oral Administration)
| Parameter | Value | Dose | Reference |
|---|---|---|---|
| Absolute Bioavailability | 72.08% | 0.6 mg/kg | [13][14] |
| 63.9% | 1 mg/kg | [15] | |
| Time to Max. Concentration (Tmax) | ~15 min | 0.6 - 2.4 mg/kg | [13][14] |
| ~10 min | 1 mg/kg | [15] | |
| Max. Concentration (Cmax) | 293.19 ± 24.43 ng/mL | 1 mg/kg | [15] |
| Elimination Half-life (t1/2) | 16.81 - 21.70 min | 0.6 - 2.4 mg/kg | [13][14] |
| | 0.42 h (25.2 min) | 1 mg/kg |[15] |
Table 3: Effective Doses of Triptolide in Mouse Models
| Animal Model | Route | Effective Dose Range | Observed Effect | Reference |
|---|---|---|---|---|
| LPS-induced inflammation | i.p. | 5 - 15 µg/kg | Attenuated inflammatory response | [9] |
| LPS-induced ARDS | i.p. | 1 - 50 µg/kg | Improved alveolar hypercoagulation | [16] |
| Diet-induced obesity | Oral (in food) | ~10 µg/kg/day | Attenuated insulin (B600854) resistance | [17] |
| AML Xenograft | i.p. | 25 µg/kg/day | Inhibited tumor volume and weight |[10] |
Experimental Protocols
Protocol 1: Preparation of Triptolide-Loaded Solid Lipid Nanoparticles (TP-SLN) by Microemulsion
This protocol is adapted from a method used for preparing TP-SLN for intra-articular injection in rabbits.[18]
Materials:
-
Triptolide (TP)
-
Lipids: Precirol® ATO 5, Compritol® 888 ATO, Geleol™
-
Surfactant: Cremophor® RH 40
-
Co-surfactants: Palmitic acid, Stearic acid, Sodium cholate
-
Heat collection type magnetic heating stirrer
-
Ultra-pure water
-
Ice water bath
Methodology:
-
Melt the Lipid Phase: Accurately weigh and combine Triptolide with the selected lipids (e.g., Precirol® ATO 5, Compritol® 888 ATO, Geleol™), surfactant (Cremophor® RH 40), and co-surfactants (palmitic acid, stearic acid, sodium cholate).
-
Heating and Mixing: Place the mixture in a beaker on a magnetic heating stirrer and heat to >85°C. Stir continuously for 15 minutes until a clear, uniform lipid phase is formed.
-
Prepare the Aqueous Phase: In a separate beaker, heat ultra-pure water to the same temperature (>85°C).
-
Form the Microemulsion: Slowly add the hot aqueous phase to the melted lipid phase while maintaining vigorous magnetic stirring. Continue stirring until a translucent, light-blue microemulsion is formed.
-
Continue Stirring: Maintain stirring of the microemulsion for an additional 10 minutes at >85°C.
-
Nanoparticle Formation by Cooling: Quickly transfer the hot microemulsion into an ice water bath to rapidly cool it to 4°C. The ratio of microemulsion to ice water should be approximately 1:5. This rapid cooling of the lipid droplets below their melting point results in the formation of solid lipid nanoparticles.
-
Storage: The resulting TP-SLN suspension can be stored in a refrigerator at 4°C.
Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the particle size distribution and zeta potential. A uniform particle size of around 180 nm and a negative zeta potential (e.g., -33 mV) indicate good stability.[18]
-
Entrapment Efficiency and Drug Loading: Use High-Performance Liquid Chromatography (HPLC) to determine the amount of Triptolide encapsulated within the nanoparticles and the overall drug loading capacity.[18]
Visualizations
Signaling Pathway
Triptolide exerts its anti-inflammatory and anti-cancer effects by modulating multiple signaling pathways.[19][20] A key target is the Nuclear Factor-κB (NF-κB) signaling pathway, which is a central regulator of inflammation.[21] Triptolide inhibits the activation of NF-κB, thereby preventing the transcription of pro-inflammatory genes.
Experimental Workflow
The following diagram outlines the key steps in preparing and characterizing Triptolide-loaded nanoparticles for in vivo studies.
References
- 1. Triptolide-targeted delivery methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triptolide-loaded nanoparticles targeting breast cancer in vivo with reduced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research progress of triptolide-loaded nanoparticles delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. A comprehensive overview of triptolide utilizing nanotechnology and its potential applications in prostate diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. benchchem.com [benchchem.com]
- 10. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Delivery of triptolide: a combination of traditional Chinese medicine and nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of the stability and degradation products of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic study of triptolide, a constituent of immunosuppressive chinese herb medicine, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic Study of Triptolide, a Constituent of Immunosuppressive Chinese Herb Medicine, in Rats [jstage.jst.go.jp]
- 15. Absorption and Metabolism Characteristics of Triptolide as Determined by a Sensitive and Reliable LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Triptolide dose-dependently improves LPS-induced alveolar hypercoagulation and fibrinolysis inhibition through NF-κB inactivation in ARDS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Triptolide Administration Alters Immune Responses to Mitigate Insulin Resistance in Obese States - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ultrasound Guided Intra-Articular Injection of Triptolide-loaded Solid Lipid Nanoparticle for Treatment of Antigen-Induced Arthritis in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]
- 20. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]
Technical Support Center: Refining Protocols for Triptohypol C Treatment In Vivo
Disclaimer: Direct in vivo experimental data for Triptohypol C is limited in publicly available literature. The following protocols, troubleshooting guides, and frequently asked questions (FAQs) are based on established methodologies for similar compounds, particularly other Nur77 agonists, and general principles of in vivo research. Researchers should use this information as a starting point and conduct thorough dose-response and toxicity studies to establish optimal protocols for their specific models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent agonist of the orphan nuclear receptor Nur77.[1] It functions by promoting the interaction between Nur77 and other proteins, such as TRAF2 and p62/SQSTM1, which in turn inhibits inflammatory responses.[1] By activating Nur77, this compound can induce apoptosis in cancer cells and suppress inflammation.[1][2]
Q2: What are the potential therapeutic applications of this compound in vivo?
A2: Based on its mechanism as a Nur77 agonist, this compound has potential applications as an anti-inflammatory and anti-cancer agent.[1] In vivo studies with other Nur77 agonists have shown efficacy in inhibiting tumor growth in xenograft models of pancreatic, colon, and breast cancer.[1][3] It may also be relevant for neurological disorders and other inflammation-related lung diseases.[2][4]
Q3: Are there any known in vivo dosage recommendations for this compound?
A3: Currently, there are no established in vivo dosage recommendations specifically for this compound in the scientific literature. It is crucial to perform dose-escalation studies to determine the optimal therapeutic dose with minimal toxicity for your specific animal model. For context, other Nur77 agonists have been used in mice at doses ranging from 10 mg/kg to 50 mg/kg.
Q4: How should this compound be formulated for in vivo administration?
A4: The formulation will depend on the route of administration and the physicochemical properties of this compound. For oral gavage, it may be dissolved in a vehicle like corn oil or a solution of DMSO and polyethylene (B3416737) glycol (PEG). For intraperitoneal injections, it can be dissolved in a sterile, biocompatible solvent such as a mixture of DMSO and saline. It is critical to establish the solubility and stability of this compound in the chosen vehicle.
Q5: What are the expected pharmacokinetic and toxicity profiles of this compound?
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable therapeutic effect | - Insufficient dosage- Poor bioavailability- Inappropriate route of administration- Compound instability in formulation- Animal model is not responsive to Nur77 agonism | - Perform a dose-response study to find the optimal dose.- Evaluate different formulation vehicles to improve solubility and absorption.- Test alternative administration routes (e.g., oral gavage vs. intraperitoneal injection).- Prepare fresh formulations before each administration and protect from light and heat.- Confirm Nur77 expression in your cell line or animal model. |
| Signs of toxicity (e.g., weight loss, lethargy) | - Dosage is too high- Vehicle toxicity- Off-target effects | - Reduce the dosage or the frequency of administration.- Run a vehicle-only control group to assess the toxicity of the formulation vehicle.- Perform histological analysis of major organs (liver, kidney, spleen) to identify potential organ damage.- Monitor blood chemistry for signs of toxicity. |
| High variability in experimental results | - Inconsistent dosing technique- Animal-to-animal variation- Instability of the compound | - Ensure all personnel are properly trained in the chosen administration technique.- Increase the number of animals per group to improve statistical power.- Prepare and store the this compound formulation consistently. |
| Difficulty dissolving this compound | - Poor solubility in the chosen vehicle | - Try a different solvent or a combination of solvents (e.g., DMSO, PEG, corn oil).- Use sonication or gentle heating to aid dissolution.- Consult the manufacturer's data sheet for solubility information. |
Experimental Protocols
General Protocol for In Vivo Anti-Tumor Efficacy Study in a Xenograft Mouse Model
This protocol is a generalized guideline based on studies with other Nur77 agonists.[1][3]
1. Animal Model:
-
Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
2. Cell Culture and Tumor Implantation:
-
Culture a relevant cancer cell line (e.g., pancreatic, colon, breast) expressing Nur77.
-
Harvest cells and resuspend in a sterile, serum-free medium or PBS.
-
Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells into the flank of each mouse.
3. Treatment Protocol:
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups (n=5-10 per group).
-
Treatment Group: Administer this compound at a predetermined dose (start with a dose-finding study) via the chosen route (e.g., oral gavage or intraperitoneal injection) daily or on a specified schedule.
-
Control Group: Administer the vehicle solution on the same schedule.
4. Monitoring and Data Collection:
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor animal body weight and general health status daily.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure final tumor weight and volume.
-
Collect tumors and major organs for histological analysis (H&E staining) and immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis, Nur77 expression).
-
Collect blood for analysis of relevant biomarkers.
General Protocol for In Vivo Anti-Inflammatory Study in a Lipopolysaccharide (LPS)-Induced Inflammation Model
This protocol is based on studies with related anti-inflammatory compounds.[6]
1. Animal Model:
-
C57BL/6 mice, 6-8 weeks old.
2. Treatment Protocol:
-
Randomize mice into treatment, control, and LPS-only groups (n=5-10 per group).
-
Treatment Group: Pre-treat mice with this compound at a predetermined dose via the chosen route.
-
Control Groups: Administer the vehicle solution.
-
After a set pre-treatment time (e.g., 1-2 hours), induce inflammation by intraperitoneally injecting LPS (e.g., 5 mg/kg body weight) in the treatment and LPS-only groups. The control group receives a saline injection.
3. Sample Collection and Analysis:
-
At a specified time point post-LPS injection (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture.
-
Perform bronchoalveolar lavage (BAL) if studying lung inflammation.
-
Euthanize the mice and collect relevant tissues (e.g., lung, liver, spleen).
-
Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) in the serum and BAL fluid using ELISA.
-
Perform histological analysis of tissues to assess inflammation.
-
Analyze tissue homogenates for markers of inflammation (e.g., MPO activity for neutrophil infiltration).
Quantitative Data from Related Nur77 Agonists
Note: The following data is for other Nur77 agonists and should be used for reference only when designing experiments with this compound.
| Compound | Animal Model | Dosage | Route | Key Findings |
| DIM-C-pPhOCH₃ | Athymic nude mice with RKO colon cancer xenografts | 10 mg/kg/day | Oral gavage | Significant inhibition of tumor growth.[3] |
| Cytosporone B (Csn-B) derivative | Athymic BALB/c nude mice with BGC-823 gastric cancer xenografts | 50 mg/kg | Intraperitoneal | Greater antitumor activity than parent compound.[7][8] |
| NB1 | MDA-MB-231 breast cancer xenograft model | Not specified | Oral administration | Remarkable in vivo anticancer efficacy.[9] |
| Triptolide | C57BL6 mice with LPS-induced inflammation | 0.15 mg/kg | Intraperitoneal | Decreased blood TNF-α levels by 64%.[3] |
Visualizations
Caption: Workflow for an in vivo anti-tumor efficacy study.
References
- 1. Activation of Nur77 by selected 1,1-Bis(3'-indolyl)-1-(p-substituted phenyl)methanes induces apoptosis through nuclear pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Neuroinflammatory and Anti-Inflammatory Activities of Phenylheptatriyne Isolated from the Flowers of Coreopsis lanceolata L. via NF-κB Inhibition and HO-1 Expression in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Triptohypol C and Tripterin: A Comparative Analysis of Anti-inflammatory Effects
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of Triptohypol C and Tripterin. This analysis is supported by available experimental data on their mechanisms of action and efficacy in modulating inflammatory pathways.
This compound, a derivative of Tripterin (also known as Celastrol), and Tripterin itself are natural compounds isolated from the plant Tripterygium wilfordii, commonly known as "Thunder God Vine." Both compounds have garnered significant interest for their potent anti-inflammatory activities. While Tripterin has been more extensively studied, recent research has shed light on the unique mechanistic profile of this compound, suggesting it as a promising therapeutic candidate with potentially lower toxicity.
Quantitative Comparison of Anti-inflammatory and Cytotoxic Effects
Direct comparative studies quantifying the anti-inflammatory potency of this compound and Tripterin are limited in publicly available literature. However, data from individual and derivative-focused studies provide insights into their relative activities. The following table summarizes key quantitative data points for both compounds. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Parameter | This compound | Tripterin (Celastrol) | Cell Type/Model | Experimental Conditions |
| Binding Affinity (Kd) | 0.87 µM (to Nur77) | Not Reported for a specific anti-inflammatory target | In vitro binding assay | Purified Nur77 protein was used to assess the binding affinity of this compound. |
| Cytotoxicity (Apoptosis) | 3.12% | >10% | HepG2 cells | Cells were treated with 2 µM of each compound for 10 hours, and apoptosis was measured.[1] |
| Inhibition of P-selectin Expression (IC50) | Not Reported | 1.62 µM | Human platelets | ADP-induced P-selectin expression was measured by flow cytometry. |
| Inhibition of Glycoprotein IIb/IIIa Activation (IC50) | Not Reported | 1.86 µM | Human platelets | ADP-induced activation was measured by flow cytometry. |
| Inhibition of 20S Proteasome (IC50) | Not Reported | 2.5 µM | In vitro enzyme assay | The chymotrypsin-like activity of the 20S proteasome was assayed.[2] |
Mechanisms of Anti-inflammatory Action
This compound and Tripterin exert their anti-inflammatory effects through distinct, yet potentially interconnected, signaling pathways.
This compound: Targeting the Nur77-TRAF2-p62 Axis
This compound has been identified as a potent agonist of the orphan nuclear receptor Nur77.[1] Its anti-inflammatory mechanism is centered on promoting the interaction of Nur77 with two key proteins: TNF receptor-associated factor 2 (TRAF2) and p62/SQSTM1.[1] This interaction is believed to sequester TRAF2, a critical adaptor protein in the NF-κB signaling pathway, thereby inhibiting the downstream inflammatory cascade. The involvement of p62 suggests a role in autophagy-mediated regulation of inflammation.
Tripterin (Celastrol): Inhibition of NF-κB and NLRP3 Inflammasome
Tripterin is a well-documented inhibitor of the NF-κB signaling pathway, a central mediator of inflammation. It can block the activation of the IKK complex, which is responsible for the phosphorylation and subsequent degradation of IκBα. This prevents the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes. Additionally, Tripterin has been shown to inhibit the NLRP3 inflammasome, a multi-protein complex that activates caspase-1 and leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.
References
Triptohypol C: A Comparative Analysis of its Anti-Inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory efficacy of Triptohypol C against established anti-inflammatory drugs, dexamethasone (B1670325) and indomethacin (B1671933). The information is compiled from preclinical data to offer an objective overview for research and drug development professionals.
Executive Summary
This compound, a derivative of the natural compound Tripterin, demonstrates potent anti-inflammatory properties by targeting the nuclear receptor Nur77. This mechanism of action distinguishes it from conventional non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. Preclinical data suggests that this compound effectively inhibits key inflammatory pathways, including the NF-κB signaling cascade, at concentrations that indicate a high degree of potency. This guide presents available quantitative data, details the underlying signaling pathways, and provides methodologies for key experiments to facilitate a comprehensive comparison.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the available quantitative data on the inhibitory activity of this compound, dexamethasone, and indomethacin on key inflammatory markers. It is important to note that the experimental conditions for each compound may vary across different studies, which should be considered when making direct comparisons.
| Compound | Target/Assay | Cell Line | IC50 / Effective Concentration | Reference |
| This compound | Antiproliferative activity | A549 | 3.15 μM | [1] |
| Inhibition of TNFα-induced IκBα degradation | HepG2 | Strong antagonism at 2 μM | [1] | |
| Dexamethasone | Inhibition of inflammatory and angiogenic mediator secretion (e.g., TNF-α, IL-1β) | Human Retinal Microvascular Pericytes (HRMPs), THP-1 monocytes | 2 nM to 1 μM | [2] |
| Indomethacin | Inhibition of TNF-α release | RAW 264.7 | 143.7 μM | [1] |
| Inhibition of superoxide (B77818) (O2-) generation | Human Peripheral Neutrophils | 50 μM | [3] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-inflammatory effects through a distinct mechanism involving the orphan nuclear receptor Nur77.
This compound Signaling Pathway
General NF-κB and MAPK Signaling Pathways
For comparison, the general signaling pathways for NF-κB and MAPK, which are common targets for many anti-inflammatory drugs, are depicted below.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below. These protocols are based on standard procedures and may require optimization for specific laboratory conditions.
TNFα-Induced IκBα Degradation Assay
This assay is used to assess the ability of a compound to inhibit the degradation of IκBα, a key step in the activation of the NF-κB pathway.
Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates and culture until they reach 70-80% confluency.
-
Pre-treat the cells with this compound (e.g., 2 μM) or the vehicle control for 1 hour.
-
Stimulate the cells with TNFα (e.g., 10 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
Western Blot Analysis:
-
Lyse the cells and collect the total protein.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against IκBα overnight at 4°C.
-
Wash the membrane and incubate with a secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin).
Inhibition of TNF-α Release Assay (ELISA)
This assay quantifies the amount of TNF-α secreted by cells in response to an inflammatory stimulus and the inhibitory effect of the test compound.
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound (this compound, dexamethasone, or indomethacin) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 μg/mL) for 24 hours.
ELISA Protocol:
-
Collect the cell culture supernatant.
-
Coat a 96-well ELISA plate with a capture antibody against TNF-α overnight at 4°C.
-
Wash the plate and block with 1% BSA in PBS for 1 hour.
-
Add the cell culture supernatants and standards to the wells and incubate for 2 hours.
-
Wash the plate and add a detection antibody against TNF-α for 2 hours.
-
Wash the plate and add a streptavidin-HRP conjugate for 20 minutes.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the concentration of TNF-α in the samples based on the standard curve and determine the IC50 value of the test compound.
Conclusion
This compound presents a promising profile as an anti-inflammatory agent with a distinct mechanism of action centered on the Nur77 signaling pathway. The available preclinical data suggests a potency that is comparable to or greater than some established anti-inflammatory drugs. However, further direct comparative studies under standardized conditions are necessary to fully elucidate its relative efficacy and therapeutic potential. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in the further investigation of this compound.
References
- 1. apjai-journal.org [apjai-journal.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Effect of indomethacin and aspirin on the TNF-alpha-induced priming and protein tyrosyl phosphorylation of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celastrol-Induced Nur77 Interaction with TRAF2 Alleviates Inflammation by Promoting Mitochondrial Ubiquitination and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Moving nuclear receptor Nur77 to damaged mitochondria for clearance by mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
Triptohypol C: A Comparative Analysis of its Biological Activity in Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the biological activities of Triptohypol C, a derivative of Tripterin, in various cell types. Its performance is compared with its well-known analogue, Triptolide, and other relevant compounds, supported by experimental data from published literature. This document is intended to serve as a valuable resource for researchers investigating novel therapeutic agents.
Introduction
This compound is a potent anti-inflammatory agent that targets the nuclear receptor Nur77 (also known as TR3 or NGFI-B). Its mechanism of action involves promoting the interaction of Nur77 with TNF receptor-associated factor 2 (TRAF2) and p62/SQSTM1, leading to the inhibition of inflammatory signaling pathways. This guide delves into the specifics of its activity across different cell types and provides a comparative perspective with Triptolide, another compound isolated from Tripterygium wilfordii, which is known for its potent anti-inflammatory and anti-cancer properties but also for its significant toxicity.
Comparative Analysis of Cytotoxic and Anti-Inflammatory Activities
The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory effects of this compound and Triptolide in various cell lines. This data allows for a direct comparison of their potency and selectivity.
Table 1: Cytotoxicity of this compound and Triptolide in Different Cell Lines
| Compound | Cell Line | Cell Type | IC50 | Time (h) | Reference |
| This compound | HepG2 | Human Hepatocellular Carcinoma | Induces apoptosis at 2 µM | 10 | [1] |
| Triptolide | HL-60 | Human Promyelocytic Leukemia | 7.5 nM | - | [2] |
| Triptolide | Jurkat | Human T-cell Lymphoma | 27.5 nM | - | [2] |
| Triptolide | SMMC-7721 | Human Hepatocellular Carcinoma | 32 nM | - | [2] |
| Triptolide | CCRF-CEM | Human T-cell Acute Lymphoblastic Leukemia | 10.21 nM | 72 | [3] |
| Triptolide | CEM/ADR5000 | Doxorubicin-resistant T-cell Leukemia | 7.72 nM | 72 | [3] |
| Triptolide | U87.MG | Human Glioblastoma | 0.025 µM | 72 | [3] |
| Triptolide | U87.MGΔEGFR | EGFR-deficient Glioblastoma | 0.021 µM | 72 | [3] |
| Triptolide | MV-4-11 | Human Acute Myeloid Leukemia | < 30 nM | 24 | [1] |
| Triptolide | KG-1 | Human Acute Myeloid Leukemia | < 30 nM | 24 | [1] |
| Triptolide | THP-1 | Human Acute Monocytic Leukemia | < 30 nM | 24 | [1] |
| Triptolide | HL-60 | Human Acute Promyelocytic Leukemia | < 30 nM | 24 | [1] |
Table 2: Anti-Inflammatory Activity of this compound and Triptolide
| Compound | Cell Line | Activity | IC50 / Effective Concentration | Reference |
| This compound | - | Nur77 Agonist | Kd = 0.87 µM | [1] |
| This compound | - | Inhibits TNFα-induced IκBα degradation | 2 µM | [1] |
| Triptolide | RAW 264.7 | Inhibition of Nitric Oxide (NO) Production | 5-25 ng/mL | [4] |
| Triptolide | Peritoneal Macrophages | Inhibition of TNF-α Secretion | 10⁻¹ - 10¹ µg/ml | [5] |
| Triptolide | Peritoneal Macrophages | Inhibition of IL-8 Secretion | 10⁻¹ - 10¹ µg/ml | [5] |
| Triptolide | RAW 264.7 | Inhibition of pro-inflammatory cytokine mRNA | 10-50 nM | [6] |
Signaling Pathways and Mechanisms of Action
This compound and Triptolide, while originating from the same plant, exert their effects through distinct primary mechanisms.
This compound: A Nur77-Targeting Anti-Inflammatory Agent
This compound's primary mechanism of action is the activation of the orphan nuclear receptor Nur77. Upon activation, Nur77 translocates from the nucleus to the mitochondria where it interacts with TRAF2. This interaction inhibits TRAF2's pro-inflammatory signaling and promotes the ubiquitination and subsequent autophagic degradation of mitochondria, a process known as mitophagy. This targeted clearance of damaged mitochondria helps to resolve inflammation.[3][7] Furthermore, the interaction with p62/SQSTM1 is crucial for this autophagic process.[7]
Caption: this compound signaling pathway.
Triptolide: A Potent Inhibitor of NF-κB and MAPK Signaling
Triptolide exhibits a broader mechanism of action, impacting multiple signaling pathways, most notably the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][8] Triptolide inhibits the transcriptional activity of NF-κB, a key regulator of inflammation and cell survival, by preventing the degradation of its inhibitor, IκBα.[9] Its potent anti-cancer effects are attributed to its ability to induce apoptosis and inhibit cell proliferation across a wide range of cancer cell types.[2][3] However, this broad activity also contributes to its significant toxicity.[10]
Caption: Triptolide's primary signaling pathways.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and Triptolide on various cell lines.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium
-
Test compounds (this compound, Triptolide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
Caption: MTT assay experimental workflow.
Cytokine Secretion Assay (ELISA)
This protocol is used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) secreted by cells.
Materials:
-
96-well ELISA plates
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Cell culture supernatants
-
Microplate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with assay diluent for 1-2 hours at room temperature.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add Streptavidin-HRP. Incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate and add TMB substrate. Incubate for 15-30 minutes at room temperature in the dark.
-
Add stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentration based on the standard curve.
Caption: ELISA experimental workflow.
NF-κB Reporter Assay
This assay is used to measure the activity of the NF-κB transcription factor.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
Luciferase assay reagent
-
96-well white, opaque plates
-
Luminometer
-
Test compounds
-
NF-κB activator (e.g., TNF-α)
Procedure:
-
Seed transfected cells in a 96-well white, opaque plate.
-
Pre-treat cells with the test compounds for 1 hour.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the firefly luciferase activity to a co-transfected control (e.g., Renilla luciferase) and express the results as fold induction over the unstimulated control.
Caption: NF-κB reporter assay workflow.
Conclusion
This compound emerges as a promising anti-inflammatory agent with a distinct and more targeted mechanism of action compared to Triptolide. Its ability to specifically activate Nur77 and promote mitophagy presents a novel therapeutic strategy for inflammatory diseases. While Triptolide demonstrates potent anti-cancer and anti-inflammatory effects, its broad mechanism of action is associated with significant toxicity. The data presented in this guide highlights the potential of this compound as a lead compound for the development of safer and more specific anti-inflammatory drugs. Further research is warranted to fully elucidate the therapeutic potential of this compound in a wider range of cell types and in vivo models.
References
- 1. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 4. The roles of endogenous reactive oxygen species and nitric oxide in triptolide-induced apoptotic cell death in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of Triptolide and Triptolide loaded polymeric micelles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The research on the anti-inflammatory activity and hepatotoxicity of triptolide-loaded solid lipid nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Triptohypol C and Synthetic Anti-Inflammatories
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inflammation is a critical biological response, but its dysregulation leads to chronic diseases. Treatment predominantly relies on synthetic anti-inflammatory drugs like Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. This guide explores Triptohypol C, a natural compound, as an alternative. This compound is a potent, Nur77-targeting anti-inflammatory agent.[1] It operates by promoting the interaction of Nur77 with TRAF2 and p62/SQSTM1, which ultimately inhibits the NF-κB signaling pathway.[1] While specific quantitative data for this compound is limited, data from the related compound Triptolide suggests potent anti-inflammatory and analgesic properties, often mediated through the inhibition of key pro-inflammatory cytokines and pathways. This comparison will delve into the mechanisms of action, present available efficacy data, and provide detailed experimental protocols for key assays.
Mechanisms of Action
This compound and Triptolide
This compound's primary known mechanism is the targeting of the orphan nuclear receptor Nur77.[1] By promoting the interaction of Nur77 with TRAF2 and p62, it interferes with downstream signaling cascades that lead to the activation of NF-κB, a master regulator of inflammation.[1]
Triptolide, a more extensively researched diterpenoid triepoxide from the same plant, exhibits broad anti-inflammatory effects by inhibiting multiple signaling pathways, most notably the NF-κB and MAPK pathways.[2][3] This leads to a reduction in the production of various inflammatory mediators, including TNF-α, IL-6, and IL-1β.[1][2]
Synthetic Anti-Inflammatories
-
NSAIDs (e.g., Ibuprofen, Diclofenac): These agents primarily act by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2).[4] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[4]
-
Corticosteroids (e.g., Dexamethasone): These synthetic hormones exert their potent anti-inflammatory effects by binding to glucocorticoid receptors. This complex then translocates to the nucleus and modulates gene expression, leading to the suppression of multiple inflammatory pathways and a broad reduction in the synthesis of pro-inflammatory cytokines.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for Triptolide (as a proxy for this compound's potential efficacy) and representative synthetic anti-inflammatory drugs.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | Assay | Target/Mediator | Cell Line | IC50 / % Inhibition | Source(s) |
| Triptolide | ELISA | TNF-α Production | RAW264.7 Macrophages | <30 nM | [1] |
| Triptolide | ELISA | IL-6 Production | RAW264.7 Macrophages | <30 nM | [1] |
| Triptolide | ELISA | IL-8 Release (TNF-α induced) | Human Corneal Fibroblasts | ~30 nM (43% inhibition) | [5] |
| Triptolide | ELISA | MCP-1 Release (TNF-α induced) | Human Corneal Fibroblasts | ~30 nM (66% inhibition) | [5] |
| Dexamethasone | ELISA | IL-9 mRNA Expression | Human PBMCs | 4 nM | [2] |
| Dexamethasone | ELISA | IL-8 Release | Alveolar Macrophages (Smokers) | ~1 µM | [6] |
| Ibuprofen | Enzyme Assay | COX-1 | - | 13 µM | [4] |
| Ibuprofen | Enzyme Assay | COX-2 | - | 370 µM | [4] |
| (S)-(+)-Ibuprofen | Enzyme Assay | COX-1 | - | 2.9 µM | [3] |
| (S)-(+)-Ibuprofen | Enzyme Assay | COX-2 | - | 1.1 µM | [3] |
Table 2: In Vivo Anti-Inflammatory and Analgesic Activity
| Compound | Model | Species | Dose | % Inhibition / Effect | Source(s) |
| Triptolide | LPS-induced TNF-α production | Mouse | 0.25 mg/kg (i.p.) | Almost complete abolishment of TNF-α | [1] |
| Diclofenac | Carrageenan-induced paw edema | Rat | 5 mg/kg (p.o.) | 56.17% inhibition at 2h | [7] |
| Diclofenac | Carrageenan-induced paw edema | Rat | 20 mg/kg (p.o.) | 71.82% inhibition at 3h | [7] |
| Indomethacin | Acetic acid-induced writhing | Mouse | 5 mg/kg (s.c.) | ~30% inhibition | [8] |
| Indomethacin | Acetic acid-induced writhing | Mouse | 10 mg/kg (i.p.) | 51.23% inhibition | [9] |
Experimental Protocols
In Vitro: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
-
Objective: To assess the ability of a test compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from macrophages stimulated with LPS.
-
Cell Line: Murine macrophage cell line RAW264.7.
-
Methodology:
-
RAW264.7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of the test compound (e.g., Triptolide) or vehicle control for 1 hour.
-
LPS (e.g., 1 µg/mL) is added to the wells to stimulate an inflammatory response.
-
After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentration of the target cytokine in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for that cytokine.
-
The percentage of inhibition is calculated by comparing the cytokine levels in the compound-treated groups to the LPS-stimulated vehicle control group.
-
In Vivo: Carrageenan-Induced Paw Edema
-
Objective: To evaluate the anti-inflammatory effect of a test compound on acute, localized inflammation.
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Methodology:
-
The basal volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are orally or intraperitoneally administered the test compound (e.g., Diclofenac) or a vehicle control.
-
After a set period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw to induce inflammation.
-
The paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage of edema inhibition is calculated for each time point using the formula: ((Vc - Vt) / Vc) * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
In Vivo: Acetic Acid-Induced Writhing Test
-
Objective: To assess the peripheral analgesic activity of a test compound.
-
Animal Model: Male albino mice.
-
Methodology:
-
Mice are divided into groups and administered the test compound (e.g., Indomethacin) or a vehicle control, typically via intraperitoneal or oral routes.
-
After a predetermined time (e.g., 30-60 minutes), each mouse is injected intraperitoneally with a 0.6% solution of acetic acid (10 mL/kg body weight) to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.
-
The number of writhes is counted for a specific period, usually 15 to 20 minutes.
-
The percentage of analgesic activity (inhibition of writhing) is calculated using the formula: ((Wc - Wt) / Wc) * 100, where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.[10]
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Caption: Simplified signaling pathways of this compound, NSAIDs, and Corticosteroids.
Experimental Workflow
Caption: General experimental workflows for in vitro and in vivo anti-inflammatory assays.
Conclusion
This compound and its related compound Triptolide represent a class of natural products with potent anti-inflammatory properties that are mechanistic distinct from conventional synthetic drugs. While NSAIDs and corticosteroids are well-established and effective therapies, their mechanisms can lead to significant side effects with long-term use. The unique Nur77-targeting mechanism of this compound and the broad-spectrum inhibitory effects of Triptolide on key inflammatory pathways like NF-κB suggest a promising avenue for the development of novel anti-inflammatory agents. However, a clear need exists for direct, head-to-head comparative studies with standardized in vitro and in vivo models to fully elucidate the therapeutic potential and safety profile of this compound relative to current standards of care. Further research should focus on generating robust quantitative data to facilitate a direct comparison and guide future drug development efforts.
References
- 1. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dexamethasone inhibits IL-9 production by human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-(+)-Ibuprofen, Non-selective COX inhibitor (CAS 51146-56-6) | Abcam [abcam.com]
- 4. Ibuprofen - Wikipedia [en.wikipedia.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. atsjournals.org [atsjournals.org]
- 7. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Participation of the sympathetic system in acetic acid-induced writhing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Triptohypol C and Other Bioactive Extracts from Tripterygium wilfordii
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripterygium wilfordii, commonly known as Thunder God Vine, is a plant that has been used in traditional Chinese medicine for centuries to treat a range of inflammatory and autoimmune diseases. Modern research has identified several bioactive compounds within the plant's extracts responsible for its potent therapeutic effects. Among the most studied are the diterpenoid triptolide (B1683669) and the triterpenoid (B12794562) celastrol (B190767). Recently, another diterpenoid, Triptohypol C, has emerged as a compound of interest due to its distinct mechanism of action. This guide provides a comparative overview of this compound against other prominent Tripterygium wilfordii extracts, with a focus on their anti-inflammatory, immunosuppressive, and anti-cancer properties, supported by available experimental data.
Executive Summary
While triptolide and celastrol have been extensively researched, demonstrating broad and potent biological activities, they are also associated with significant toxicity. This compound presents a potentially safer profile by targeting the orphan nuclear receptor Nur77 to exert its anti-inflammatory effects. This mechanism is distinct from the primary modes of action of triptolide (a general transcription inhibitor) and celastrol (a modulator of heat shock proteins and various signaling pathways). However, publicly available quantitative data for a direct and comprehensive comparison of this compound with triptolide and celastrol is still limited. This guide synthesizes the current knowledge to facilitate an informed perspective on the therapeutic potential of these compounds.
Comparative Data on Bioactive Compounds
The following tables summarize the available quantitative data for this compound, triptolide, and celastrol, focusing on their anti-inflammatory and cytotoxic effects.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Target/Assay | Cell Line | IC50 / Effective Concentration | Key Findings |
| This compound | Nur77 Binding | - | K_d = 0.87 µM[1] | Potent Nur77-targeting agent.[1] |
| TNFα-induced IκBα degradation | HepG2 | 2 µM[1] | Antagonizes TNFα-induced IκBα degradation.[1] | |
| Triptolide | TNF-α Secretion (LPS-stimulated) | Mouse Peritoneal Macrophages | Significant inhibition at 0.1 µg/mL (approx. 0.28 µM) | Dose-dependent inhibition of TNF-α secretion. |
| IL-6 Secretion (LPS-stimulated) | Mouse Peritoneal Macrophages | - | Inhibits IL-6 secretion. | |
| IL-8 Secretion (LPS-stimulated) | Mouse Peritoneal Macrophages | Significant inhibition at 0.1 µg/mL (approx. 0.28 µM) | Dose-dependent inhibition of IL-8 secretion. | |
| Celastrol | Microglia Proliferation Inhibition | HMO6 Microglia | IC50 ≈ 10 µM | Inhibits microglia proliferation. |
Table 2: In Vitro Cytotoxicity
| Compound | Cell Line | IC50 / Effective Concentration | Key Findings |
| This compound | HepG2 | 3.12% apoptosis at 2 µM (less toxic than Tripterin)[1] | Lower cytotoxicity compared to its parent compound, Tripterin.[1] |
| Triptolide | THP-1 (human monocytic cells) | IC50 ≈ 10 nM (after 16h exposure) | Highly cytotoxic to immune cells. |
| H157 (human oral carcinoma) | IC50 ≈ 15 nM | Potent anti-cancer activity. | |
| Celastrol | H157 (human oral carcinoma) | IC50 ≈ 1.6 µM | Anti-cancer activity, but less potent than triptolide. |
| HMO6 Microglia | Increased LDH release at 10 µM | Induces cell membrane damage at higher concentrations. |
Table 3: In Vivo Efficacy and Toxicity
| Compound | Animal Model | Disease/Condition | Dosage | Key Outcomes |
| Triptolide | Nude Mice (H1299 xenograft) | Non-Small Cell Lung Cancer | 0.25 mg/kg/day (i.p.) | ~25% tumor growth inhibition.[1] |
| Wistar Rats | General Toxicity | - | Causes hepatotoxicity, cardiotoxicity, and reproductive toxicity.[1] | |
| Celastrol | Nude Mice (H1299 xenograft) | Non-Small Cell Lung Cancer | 1.0 mg/kg/day (i.p.) | ~30% tumor growth inhibition.[1] |
| - | General Toxicity | - | High systemic toxicity, including hepatotoxicity and cardiotoxicity.[1] |
Signaling Pathways and Mechanisms of Action
The therapeutic and toxic effects of these compounds are dictated by their distinct interactions with cellular signaling pathways.
This compound: Targeting Nur77 for Anti-inflammatory Action
This compound is a potent agonist of Nur77, an orphan nuclear receptor that plays a critical role in regulating inflammation. By binding to Nur77, this compound promotes its interaction with TRAF2 (TNF receptor-associated factor 2) and p62/SQSTM1 (sequestosome 1). This enhanced interaction is believed to interfere with the canonical NF-κB signaling pathway, a central mediator of inflammation, thereby reducing the production of pro-inflammatory cytokines.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Triptohypol C
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical guidance for the proper disposal of Triptohypol C. As a derivative of the known toxic compound Tripterin, this compound should be handled with care, assuming a hazardous potential in the absence of complete safety data.[1] This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting, thereby building trust and demonstrating a commitment to safety beyond the product itself. Adherence to all local, state, and federal regulations is mandatory.
I. Pre-Disposal Safety and Handling
Before beginning any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment:
-
Gloves: Nitrile rubber gloves are recommended.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
II. Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes key information, including data for the related compound Tripterin for reference.
| Property | This compound | Tripterin (Celastrol) | Reference |
| CAS Number | 193957-89-9 | 34157-83-0 | [1] |
| Molecular Formula | C₂₉H₃₈O₄ | C₂₉H₃₈O₄ | |
| Storage Temperature | -20°C (1 month) or -80°C (6 months), protect from light | -20°C | [1] |
| Biological Activity | Potent Nur77-targeting anti-inflammatory agent.[1] | Proteasome inhibitor with chymotrypsin-like activity. | |
| Toxicity Comparison | Less toxic than Tripterin in HepG2 cells.[1] | Known to be toxic. | [1] |
III. Step-by-Step Disposal Protocol
This protocol outlines the recommended steps for the safe disposal of this compound waste.
Step 1: Segregate Waste
-
Treat all materials that have come into contact with this compound as hazardous waste. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated labware such as pipette tips, vials, and gloves.
-
Step 2: Contain Waste
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves and labware, in a dedicated, clearly labeled hazardous waste container.
-
The container should be a puncture-resistant receptacle lined with a heavy-duty plastic bag.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically resistant container (e.g., a glass or high-density polyethylene (B3416737) bottle).
-
Ensure the container is tightly sealed to prevent spills and evaporation.
-
Do not mix this compound waste with other chemical waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.
-
Step 3: Label Waste Container
-
Clearly label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
Step 4: Store Waste
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.
-
The storage area should be away from general laboratory traffic and incompatible chemicals.
Step 5: Arrange for Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
Do not dispose of this compound down the drain or in the regular trash.
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This guide is intended for informational purposes only and should not replace institutional protocols or regulatory requirements. Always consult your institution's Environmental Health and Safety department for specific guidance on hazardous waste disposal.
References
Essential Safety and Operational Guide for Handling Triptohypol C
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Triptohypol C. As a derivative of Tripterin (Celastrol), this compound is presumed to share similar toxicological properties. Therefore, a precautionary approach is essential. The following procedures are based on the safety data for Celastrol and are intended to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Given that this compound is a derivative of the highly potent compound Tripterin (Celastrol), it should be handled as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.
Quantitative Data Summary: Hazard and PPE Recommendations
| Hazard Classification (based on Celastrol) | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Toxic if swallowed) [1] | Chemical-resistant gloves (Nitrile rubber recommended) |
| Acute Toxicity, Dermal (Fatal in contact with skin) [2] | Impermeable laboratory coat or gown |
| Acute Toxicity, Inhalation (Fatal if inhaled) [2] | Safety goggles or a face shield |
| Skin Corrosion/Irritation | NIOSH-approved respirator (e.g., N95 or higher) |
| Serious Eye Damage/Eye Irritation |
Experimental Protocols: Safe Handling Workflow
Adherence to a strict, step-by-step workflow is critical to minimize exposure and ensure a safe laboratory environment.
Detailed Methodology for Handling this compound:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Work should be conducted in a designated area, preferably within a certified chemical fume hood.
-
Weighing: To prevent the generation of airborne particles, weigh the solid compound in a ventilated balance enclosure or a fume hood.
-
Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.
-
Storage: Store this compound in a tightly sealed, clearly labeled container. For long-term storage (up to 6 months), maintain a temperature of -80°C and protect from light. For short-term storage (up to 1 month), a temperature of -20°C with light protection is adequate.[3]
Experimental Workflow for Safe Handling
Caption: Step-by-step workflow for the safe handling of this compound.
Operational and Disposal Plans
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Disposal Plan:
-
Solid Waste: Collect all solid waste, including unused compound and contaminated consumables (e.g., pipette tips, gloves), in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Decontamination: Decontaminate all glassware and equipment that has come into contact with this compound before reuse or disposal.
-
Waste Disposal: All waste containing this compound must be disposed of as hazardous chemical waste through an approved waste disposal plant.[2][4] Do not dispose of this compound down the drain or in regular trash.
Hierarchy of Controls for Exposure Minimization
Caption: Logical relationship of control measures to minimize this compound exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
